4-Chloro-3-isopropoxyphenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPHNQXYVBXAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681671 | |
| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-35-6 | |
| Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route to 4-Chloro-3-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is primarily based on the well-established organometallic approach involving Grignard reagent formation followed by borylation. This method offers a reliable and scalable route to the target compound.
Introduction
This compound is an important intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] Its utility lies in the ability to introduce the 4-chloro-3-isopropoxyphenyl moiety into a wide range of organic molecules, a common scaffold in the development of novel pharmaceuticals and functional materials. This guide details a robust synthetic protocol, potential challenges, and purification strategies.
Synthetic Pathway Overview
The most practical and widely applicable synthesis of this compound commences with a suitable halogenated precursor, which is converted into a Grignard reagent. This organometallic intermediate is then reacted with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. The general preference for Grignard reagent formation from aryl halides follows the reactivity trend I > Br > Cl, a principle that is key to the selective synthesis of the desired intermediate.[3]
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous arylboronic acids via Grignard reagents.[4][5][6] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Synthesis of this compound
Step 1: Formation of the Grignard Reagent
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion of a solution of 1-bromo-4-chloro-3-isopropoxybenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium.
-
Grignard Formation: Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution of 1-bromo-4-chloro-3-isopropoxybenzene dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Borylation
-
Cooling: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared Grignard reagent from Step 1 to the cooled solution of trimethyl borate via a cannula, maintaining the internal temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
Step 3: Hydrolysis and Work-up
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Purification
Purification of arylboronic acids can be challenging due to their tendency to form boroxines (cyclic anhydrides) and their polarity.[7]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of water and ethanol or toluene.[7][8]
-
Acid-Base Extraction: Dissolve the crude product in an ethereal solvent and extract with a basic aqueous solution (e.g., 1 M NaOH) to form the boronate salt. The aqueous layer is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., 2 M HCl) to precipitate the purified boronic acid, which can be collected by filtration.[9]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for analogous reactions.
| Parameter | Value | Notes |
| Starting Material | 1-Bromo-4-chloro-3-isopropoxybenzene | - |
| Key Reagents | Magnesium, Trimethyl borate | - |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - |
| Reaction Temperature | -78 °C to Room Temperature | Borylation at low temperature is critical. |
| Reaction Time | 4 - 8 hours | - |
| Typical Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |
| Purity (after purification) | >95% | Purity can be assessed by NMR and LC-MS. |
| Molecular Formula | C9H12BClO3 | - |
| Molecular Weight | 214.45 g/mol | - |
Experimental Workflow
The logical flow of the experimental procedure is outlined below.
Conclusion
The synthesis of this compound via the Grignard route is a well-established and reliable method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The purification of the final product requires careful consideration, with recrystallization and acid-base extraction being effective methods. This guide provides a solid foundation for researchers to successfully synthesize this important building block for their drug discovery and materials science endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. brainly.in [brainly.in]
- 4. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Chloro-3-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, this document outlines established protocols for the determination of key physicochemical parameters including melting point, boiling point, solubility, pKa, and the partition coefficient (logP). Furthermore, this guide discusses the significant role of boronic acids in drug development, with a particular focus on their application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Introduction
This compound (CAS RN: 1256346-35-6) is a substituted phenylboronic acid derivative.[1] The presence of the boronic acid functional group makes it a versatile intermediate for the synthesis of complex organic molecules, particularly biaryl structures, through palladium-catalyzed cross-coupling reactions. The chloro and isopropoxy substituents on the phenyl ring further modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems.
Core Physicochemical Properties
Quantitative experimental data for many of the core physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides a framework for the experimental determination of missing values.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₂BClO₃ | [1] |
| Molecular Weight | 214.45 g/mol | [1] |
| CAS Number | 1256346-35-6 | [1] |
| Melting Point | Data not available. Recommended experimental protocol provided in Section 3.1. | |
| Boiling Point | Data not available. Boronic acids often decompose at high temperatures.[2] | |
| Solubility | Data not available. Recommended experimental protocol provided in Section 3.2. Phenylboronic acids generally exhibit low solubility in water but higher solubility in organic solvents like ethers and ketones.[3][4] | |
| pKa | Data not available. Recommended experimental protocol provided in Section 3.3. The acidity of boronic acids is a critical parameter influencing their reactivity and biological interactions.[5] | |
| logP (Octanol-Water Partition Coefficient) | Data not available. Recommended experimental protocol provided in Section 3.4. This parameter is crucial for predicting the pharmacokinetic properties of a drug candidate. |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination by Capillary Method
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.[6]
-
The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute near the melting point).[7]
-
The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid sample has transitioned to a liquid is recorded as the end of the melting range.
Diagram: Melting Point Determination Workflow
Caption: Workflow for determining the melting point of a solid compound.
Solubility Determination by the Dynamic Method
The solubility of a compound in various solvents is a critical parameter for reaction setup, purification, and formulation. The dynamic (or synthetic) method is a reliable technique for determining the solubility of boronic acids.[8][9][10]
Methodology:
-
A series of vials are prepared, each containing a precisely weighed amount of this compound and a specific volume of the chosen solvent.
-
The vials are sealed and placed in a thermostatted bath equipped with a magnetic stirrer.
-
The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).[8]
-
The solution's turbidity is monitored visually or instrumentally (e.g., using a luminance probe or laser scattering).[3][8]
-
The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the solubility temperature for that specific concentration.
-
This process is repeated for different concentrations to construct a solubility curve.
pKa Determination by Spectroscopic or Potentiometric Titration
The acidity constant (pKa) of a boronic acid is a measure of its Lewis acidity and is crucial for understanding its interaction with diols and its reactivity in various chemical transformations.[5][11]
Methodology (Potentiometric Titration): [12]
-
A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility.[5]
-
The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
A standardized solution of a strong base (e.g., NaOH) is added incrementally using a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
The pKa is determined from the titration curve as the pH at the half-equivalence point.
Diagram: pKa Determination Logic
Caption: Logical flow for pKa determination via potentiometric titration.
logP Determination by HPLC Method
The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.
Methodology: [13]
-
A standard solution of this compound is prepared.
-
A two-phase system of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) is prepared and mutually saturated.
-
A known amount of the compound is dissolved in one of the phases and then equilibrated with the other phase by vigorous shaking, followed by separation of the two layers.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of the partition coefficient.
Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety, such as bortezomib (Velcade®) for the treatment of multiple myeloma.[14][15] Their utility stems from the unique properties of the boron atom, which can form reversible covalent bonds with diols present in biological macromolecules like sugars and proteins. This interaction is often central to their mechanism of action as enzyme inhibitors.[16][17]
Suzuki-Miyaura Cross-Coupling Reaction
A primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[18][19][20] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, providing a powerful and versatile method for the synthesis of biaryl and other complex molecular scaffolds.[21][22]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
The chlorine atom on the phenyl ring of this compound can serve as a handle for further functionalization in a synthetic sequence, allowing for the construction of diverse molecular libraries for screening and lead optimization.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive framework of established experimental protocols for their determination. A thorough characterization of these properties is essential for unlocking the full potential of this compound in the synthesis of novel therapeutic agents. The versatility of the boronic acid moiety, particularly in the context of the Suzuki-Miyaura coupling, ensures its continued importance in the field of medicinal chemistry.
References
- 1. usbio.net [usbio.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. ursinus.edu [ursinus.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. youtube.com [youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
An In-Depth Technical Guide to 4-Chloro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 1256346-35-6
This technical guide provides a comprehensive overview of 4-Chloro-3-isopropoxyphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on its fundamental properties, general synthesis strategies, and potential applications based on the well-established roles of substituted phenylboronic acids in drug discovery and development.
Core Compound Properties
This compound is a substituted arylboronic acid. The presence of the boronic acid functional group makes it a key intermediate in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.
| Property | Value | Source |
| CAS Number | 1256346-35-6 | [1][2] |
| Molecular Formula | C₉H₁₂BClO₃ | [3] |
| Molecular Weight | 214.45 g/mol | [3] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Storage | Store at -20°C | [3] |
Synthesis and Experimental Protocols
General Synthesis Workflow
The synthesis can be conceptually broken down into two main stages: the formation of an organometallic reagent and the subsequent borylation reaction.
Detailed Methodologies (General Protocols)
The following are generalized experimental protocols that can be adapted for the synthesis of this compound.
Protocol 1: Synthesis via Grignard Reagent
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve the starting material, 1-bromo-4-chloro-2-isopropoxybenzene (1.0 equivalent), in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the aryl bromide solution to the magnesium turnings. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triisopropyl borate (1.5 equivalents) dropwise, ensuring the internal temperature remains below -65 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Stir the mixture vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Protocol 2: Synthesis via Organolithium Reagent
-
Lithiation:
-
Dissolve the starting material, 1-bromo-4-chloro-2-isopropoxybenzene (1.0 equivalent), in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Borylation and Work-up:
-
Follow the borylation and hydrolysis steps as described in Protocol 1.
-
Applications in Drug Discovery and Development
Substituted phenylboronic acids are crucial building blocks in modern medicinal chemistry. While specific biological data for this compound is not available, its structural features suggest potential applications in several areas of drug discovery.
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in many approved drugs.
Potential as Enzyme Inhibitors
The boronic acid moiety can act as a warhead that forms a reversible covalent bond with the catalytic serine or threonine residues in the active site of certain enzymes. This property has been exploited in the development of several FDA-approved drugs.
Based on the known activities of other substituted phenylboronic acids, this compound could be investigated as a potential inhibitor of enzymes such as:
-
Proteasomes: The proteasome is a key target in cancer therapy. Boronic acid-containing drugs like bortezomib are potent proteasome inhibitors.
-
β-Lactamases: These enzymes are responsible for bacterial resistance to β-lactam antibiotics. Boronic acid derivatives have been developed as β-lactamase inhibitors to be used in combination with antibiotics.
-
Serine Proteases: This large family of enzymes is involved in various physiological processes, and their dysregulation is implicated in many diseases.
Future Directions
The lack of specific biological data for this compound highlights an opportunity for further research. Key areas for future investigation include:
-
Synthesis Optimization: Development and publication of a detailed, optimized synthesis protocol.
-
Biological Screening: Evaluation of the compound's activity against a panel of relevant biological targets, particularly enzymes known to be inhibited by boronic acids.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the chloro and isopropoxy substituents to biological activity and selectivity.
-
Application in Suzuki-Miyaura Coupling: Showcasing its utility in the synthesis of novel, biologically active compounds.
References
Spectral Analysis of 4-Chloro-3-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 4-Chloro-3-isopropoxyphenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data, alongside established experimental protocols for the NMR analysis of boronic acids. This information is intended to support researchers in the characterization and utilization of this compound in synthetic chemistry and drug discovery.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ar-H | 7.6 - 7.8 | d | ~8.0 |
| Ar-H | 7.3 - 7.5 | dd | ~8.0, ~2.0 |
| Ar-H | 7.1 - 7.3 | d | ~2.0 |
| O-CH(CH₃)₂ | 4.6 - 4.8 | septet | ~6.0 |
| B(OH)₂ | 4.5 - 6.0 | br s | - |
| O-CH(CH₃)₂ | 1.3 - 1.5 | d | ~6.0 |
Predicted in DMSO-d₆ br s = broad singlet, d = doublet, dd = doublet of doublets, septet = septet
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-B | Not typically observed |
| C-O | 155 - 158 |
| C-Cl | 130 - 133 |
| Ar-C | 133 - 136 |
| Ar-C | 120 - 123 |
| Ar-C | 115 - 118 |
| O-CH(CH₃)₂ | 70 - 73 |
| O-CH(CH₃)₂ | 21 - 23 |
Predicted in DMSO-d₆
Experimental Protocols for NMR Spectroscopy of Boronic Acids
Obtaining high-quality NMR spectra for boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species, which can lead to broad signals and complex spectra. The following protocols are recommended to mitigate these issues.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often preferred as they can disrupt the hydrogen bonding networks that lead to oligomerization. Chloroform-d (CDCl₃) can also be used, but may require special care to ensure the sample is completely dry, as water can affect the equilibrium between the boronic acid and its anhydride forms.
-
Concentration: It is advisable to use dilute samples to minimize intermolecular interactions and oligomerization.
-
Additives: In some cases, the addition of a small amount of water or a Lewis base (e.g., pyridine-d₅) can help to sharpen the signals of the B(OH)₂ protons and shift the equilibrium towards the monomeric boronic acid.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Standard one-dimensional ¹H NMR experiments are typically sufficient. The spectral width should be set to cover the aromatic, aliphatic, and the broad B(OH)₂ signals.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment is used. Note that the carbon atom attached to the boron (C-B) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.
-
¹¹B NMR: If available, ¹¹B NMR spectroscopy can be a valuable tool for characterizing boronic acids, as the chemical shift is sensitive to the coordination environment of the boron atom.[1][2]
-
Temperature: Variable temperature NMR studies can be employed to investigate the equilibrium between different species.
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a boronic acid compound.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis of boronic acids.
References
An In-depth Technical Guide to 4-Chloro-3-isopropoxyphenylboronic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 4-Chloro-3-isopropoxyphenylboronic acid, a halogenated arylboronic acid of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is presented to offer insights into its chemical behavior and potential utility.
Molecular Profile and Physicochemical Properties
This compound belongs to the class of arylboronic acids, which are characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. The presence of both a chloro and an isopropoxy substituent on the phenyl ring is expected to modulate its electronic properties, reactivity, and pharmacokinetic profile.
Molecular Structure
Caption: 2D structure of this compound.
Physicochemical Data Summary
The table below summarizes the known and predicted physicochemical properties of this compound and a related, well-characterized analog, 4-Chlorophenylboronic acid, for comparative purposes.
| Property | This compound | 4-Chlorophenylboronic acid (for comparison) |
| CAS Number | 1256346-35-6[1] | 1679-18-1[2] |
| Molecular Formula | C₉H₁₂BClO₃[1] | C₆H₆BClO₂[2] |
| Molecular Weight | 214.45 g/mol [1] | 156.37 g/mol [2] |
| Appearance | Not specified | White or off-white crystalline powder[2] |
| Melting Point | Not specified | 284-289 °C[2] |
| Solubility | Not specified | Soluble in DMSO, certain solubility in water[2] |
| pKa | Not specified | 8.39 ± 0.10 (Predicted)[2] |
Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not documented in readily available literature, a general and robust method for the preparation of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate. The following is a representative protocol that could be adapted for the synthesis of the target compound.
Representative Synthesis of a Substituted Phenylboronic Acid
This protocol is based on established methods for the synthesis of related arylboronic acids.[3][4][5][6]
Materials:
-
Substituted aryl bromide (e.g., 1-bromo-4-chloro-3-isopropoxybenzene)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the substituted aryl bromide and anhydrous THF under a nitrogen atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Extraction: The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of arylboronic acids.
Role in Drug Discovery and Development
Arylboronic acids are pivotal building blocks in modern medicinal chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[7] This reaction is widely employed in the synthesis of complex organic molecules, including many pharmaceutical agents.
The incorporation of a chlorine atom can significantly impact a molecule's biological activity and pharmacokinetic properties. Halogen bonds can lead to enhanced binding affinity with protein targets. Furthermore, the isopropoxy group can improve metabolic stability and modulate lipophilicity, which is a critical parameter for drug absorption and distribution.
While no specific biological targets or signaling pathways have been reported for this compound, its structural motifs suggest potential applications in several areas of drug discovery:
-
Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of libraries of novel compounds to be screened against various biological targets.
-
Enzyme Inhibitors: Phenylboronic acids are known to interact with the active sites of various enzymes, particularly serine proteases.[8][9] The specific substitution pattern of this molecule could confer selectivity for certain enzymes.
-
Targeted Drug Delivery: Phenylboronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars on cell surfaces. This property is being explored for targeted drug delivery to cancer cells, which often overexpress certain glycoproteins.[10]
References
- 1. usbio.net [usbio.net]
- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 6. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. japsonline.com [japsonline.com]
Stability and Storage of 4-Chloro-3-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chloro-3-isopropoxyphenylboronic acid. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document combines information from commercial suppliers with established knowledge of the stability of arylboronic acids and general guidelines for stability testing of chemical compounds. The experimental protocols provided are based on industry-standard methodologies for assessing the stability of active pharmaceutical ingredients (APIs) and related chemical entities.
Physicochemical Properties and Storage
This compound is a substituted arylboronic acid. While detailed physicochemical properties are not extensively published, a commercial supplier recommends specific storage conditions to ensure its integrity.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | Commercial Supplier[1] |
Potential Degradation Pathways
Arylboronic acids are known to be susceptible to certain degradation pathways. Understanding these potential routes of decomposition is crucial for developing appropriate storage and handling procedures, as well as for designing stability-indicating analytical methods.
Two primary degradation pathways for arylboronic acids are:
-
Dehydration to Boroxines: In the solid state or in solution, three molecules of a boronic acid can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This process is often reversible in the presence of water.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This can be influenced by factors such as pH, temperature, and the presence of certain catalysts.
Stability Profile (Illustrative)
Table 2: Illustrative Forced Degradation Data for this compound
| Stress Condition | Parameters | Duration | Hypothetical % Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | < 5% | Protodeboronation product |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 10% | Protodeboronation product |
| Oxidation | 3% H₂O₂ | 24 hours | 10 - 15% | Oxidized impurities |
| Thermal | 60°C | 7 days | < 5% | Dehydration to boroxine |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours & 200 watt hours/m² | < 2% | Photodegradants |
Experimental Protocols
The following are detailed, generalized experimental protocols for conducting stability studies on a compound such as this compound. These are based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. This information is critical for the development of a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solution): Store the stock solution at 60°C for 7 days, protected from light.
-
Thermal Degradation (Solid State): Place a known quantity of the solid compound in a controlled temperature oven at 60°C for 7 days.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and spectral data of any degradation products.
-
Assess the mass balance to ensure that all degradation products are accounted for.
-
Long-Term and Accelerated Stability Study Protocol
Objective: To evaluate the stability of the compound under recommended storage conditions and under accelerated conditions to predict the shelf-life.
Methodology:
-
Sample Packaging: Place the this compound in containers that are representative of the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: Store the samples at the recommended storage condition of -20°C ± 5°C.
-
Accelerated: Store the samples at 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for the following parameters, as appropriate:
-
Appearance (physical description)
-
Assay (quantification of the active substance)
-
Purity (determination of impurities and degradation products)
-
Water content
-
-
Data Evaluation:
-
Evaluate any changes in the physical or chemical properties of the substance over time.
-
Determine if there is any significant trend in the assay or impurity levels.
-
Use the data to establish a re-test period or shelf-life for the compound.
-
Visualizations
The following diagrams illustrate the logical relationships in stability testing and the workflow of a forced degradation study.
Caption: Factors influencing the stability of arylboronic acids.
Caption: Workflow for a forced degradation study.
References
Reactivity Profile of 4-Chloro-3-isopropoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-isopropoxyphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its substituted phenyl ring structure makes it a valuable building block for the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in Suzuki-Miyaura coupling reactions. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its use in research and development.
Chemical Properties and Stability
This compound is a solid at room temperature with the molecular formula C₉H₁₂BClO₃ and a molecular weight of 214.45 g/mol .[1] For optimal stability and to ensure maximum recovery, it is recommended to store the compound at -20°C and to centrifuge the vial before opening.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1256346-35-6 | [1] |
| Molecular Formula | C₉H₁₂BClO₃ | [1] |
| Molecular Weight | 214.45 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
Core Reactivity: The Suzuki-Miyaura Coupling Reaction
The primary application of this compound in organic synthesis is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the construction of biaryl and other complex molecular frameworks. These structures are prevalent in many biologically active compounds, making this reaction a cornerstone of modern drug discovery.[2][3]
The general mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols for Suzuki-Miyaura Coupling
While specific reaction conditions can vary depending on the substrates, a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. This protocol is a composite based on established methods for similar boronic acids.[4][5]
General Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically 4:1 or 5:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3; 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (ranging from 1 to 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Table 2: Typical Reagents and Conditions for Suzuki-Miyaura Coupling
| Component | Example | Typical Amount/Concentration | Notes |
| Boronic Acid | This compound | 1.1 - 2.0 equivalents | An excess is often used to drive the reaction to completion.[4] |
| Aryl Halide | Aryl bromide or iodide | 1.0 equivalent | Aryl chlorides can also be used, but may require more active catalysts and harsher conditions.[4] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand (e.g., XPhos, SPhos) | 1 - 5 mol% | The choice of catalyst and ligand is crucial for reaction efficiency.[4][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | 2.0 - 3.0 equivalents | The base activates the boronic acid for transmetalation.[4] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | 0.1 - 0.5 M | Biphasic solvent systems are common. |
Quantitative Data and Characterization
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids with various aryl halides. While specific data for this compound is not extensively published, these examples with structurally similar compounds provide an expected range of performance.
Table 3: Representative Yields of Suzuki-Miyaura Reactions with Substituted Phenylboronic Acids
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Fluorophenylboronic acid | 3-Chloroindazole | P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 86 | [4] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd/C | K₂CO₃ | DMF/H₂O | 70 | 3 | 99 | |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 95 | |
| 4-Methoxyphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 16 | 98 |
Spectroscopic Data:
-
¹H NMR: Aromatic protons would appear in the range of 6.5-8.0 ppm. The isopropyl group would show a septet for the CH proton around 4.5-5.0 ppm and a doublet for the two methyl groups around 1.3-1.5 ppm. The boronic acid protons (B(OH)₂) often appear as a broad singlet.
-
¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The isopropyl methine carbon would be around 70 ppm, and the methyl carbons around 22 ppm. The carbon attached to the boron atom is often not observed or is very broad.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 215.05, corresponding to the formula C₉H₁₃BClO₃.
Applications in Drug Discovery and Medicinal Chemistry
Arylboronic acids, including this compound, are crucial intermediates in the synthesis of a wide array of biologically active molecules.[2][3] The biaryl motif, readily accessible through Suzuki-Miyaura coupling, is a privileged scaffold found in numerous approved drugs and clinical candidates. The chloro and isopropoxy substituents on the phenyl ring of this particular boronic acid can modulate the pharmacokinetic and pharmacodynamic properties of the final compound, influencing factors such as metabolic stability, lipophilicity, and target binding affinity.
For example, derivatives of this boronic acid could be explored in the synthesis of kinase inhibitors, a major class of anticancer drugs. The core structure can be tailored to fit into the ATP-binding pocket of various kinases.
While no specific signaling pathways have been directly linked to this compound itself, its utility in generating libraries of potential kinase inhibitors suggests that its derivatives could modulate signaling pathways involved in cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
Conclusion
This compound is a valuable and reactive building block for organic synthesis, particularly for the construction of biaryl scaffolds via the Suzuki-Miyaura cross-coupling reaction. Its utility in medicinal chemistry is significant, providing a platform for the synthesis of novel drug candidates. This guide provides a foundational understanding of its reactivity and application, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity with a broader range of coupling partners and the biological evaluation of its derivatives will undoubtedly continue to expand its importance in the field.
References
- 1. usbio.net [usbio.net]
- 2. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
Solubility Profile of 4-Chloro-3-isopropoxyphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-isopropoxyphenylboronic acid is an organoboron compound with potential applications in organic synthesis and pharmaceutical development. A comprehensive understanding of its solubility in various organic solvents is crucial for its effective utilization in reaction optimization, purification, and formulation. This technical guide provides an in-depth overview of the expected solubility characteristics of this compound based on the behavior of structurally similar arylboronic acids. Furthermore, detailed experimental protocols for determining its solubility are presented to empower researchers to generate precise data for their specific applications.
While specific quantitative solubility data for this compound is not extensively available in published literature, this guide extrapolates solubility trends from analogous compounds, such as phenylboronic acid and its substituted derivatives.
Predicted Solubility in Organic Solvents
The solubility of arylboronic acids is influenced by the polarity of the solvent and the nature of the substituents on the phenyl ring.[1][2] Generally, the introduction of substituents to the phenylboronic acid ring can increase solubility in many organic solvents.[3][4] Based on the known solubility of phenylboronic acid and its derivatives, the expected solubility of this compound is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | High | Phenylboronic acid exhibits high solubility in ether and ketone solvents.[1][2] The isopropoxy group may further enhance solubility. |
| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are good solvents for phenylboronic acid.[1][2] |
| Chlorinated Solvents | Chloroform, Dichloromethane (DCM) | Moderate to High | Phenylboronic acid has moderate solubility in chloroform.[1][2] The chloro and isopropoxy substituents may increase this solubility. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols are polar protic solvents capable of hydrogen bonding, which should facilitate the dissolution of the boronic acid moiety. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are known to dissolve a wide range of organic compounds, including those with polar functional groups. 4-Chlorophenylboronic acid is soluble in DMSO.[5] |
| Hydrocarbons | Heptane, Hexane, Toluene | Very Low | Phenylboronic acid shows very low solubility in hydrocarbon solvents.[1][2] The nonpolar nature of these solvents is not conducive to dissolving the polar boronic acid. |
| Esters | Ethyl acetate | Moderate | Ethyl acetate has intermediate polarity and is expected to be a moderately effective solvent. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols are recommended.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached. It is crucial that excess solid remains at the end of the equilibration period.[6]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or mol/L.
Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility under non-equilibrium conditions.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[6]
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution with the desired organic solvent to create a range of concentrations.
-
Precipitation Monitoring: Incubate the microplate at room temperature for a set period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Considerations for Boronic Acid Solubility
It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This process can be influenced by factors such as temperature and the presence of water. The equilibrium between the boronic acid and its boroxine form can affect solubility measurements. Therefore, it is recommended to use anhydrous solvents and controlled temperatures to ensure consistent and reproducible results.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Chloro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Chloro-3-isopropoxyphenylboronic acid. This key building block is frequently utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and the information herein is designed to facilitate its successful application.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of biaryl and substituted aromatic structures. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide. The use of aryl chlorides as coupling partners is often challenging due to the strength of the C-Cl bond, necessitating the use of specialized catalyst systems. This document outlines effective palladium catalysts, ligands, and reaction conditions for the successful cross-coupling of this compound with various aryl halides.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. For sterically hindered or electronically challenging substrates like this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Catalytic Cycle and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The process begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction is outlined in the following diagram. It emphasizes the need for an inert atmosphere to prevent catalyst deactivation.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Recommended Catalysts and Reaction Conditions
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Key Features |
| Pd(OAc)₂ | SPhos | Highly active for aryl chlorides; bulky and electron-rich ligand. |
| Pd₂(dba)₃ | XPhos | Versatile catalyst system for a wide range of substrates. |
| [Pd(allyl)Cl]₂ | RuPhos | Effective for sterically demanding couplings. |
| PEPPSI™-IPr | (none) | Pre-catalyst, often used for challenging couplings. |
Table 2: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1 - 5 mol % | Higher loadings may be needed for challenging substrates. |
| Ligand Loading | 1.2 - 2 equivalents relative to Pd | A slight excess of ligand is often beneficial. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Stronger, non-nucleophilic bases are generally preferred. |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF (often with water) | Aprotic polar solvents are common. The addition of water can enhance reaction rates. |
| Temperature | 80 - 120 °C | Higher temperatures are often required for activating C-Cl bonds. |
| Concentration | 0.1 - 0.5 M |
Experimental Protocols
The following are detailed protocols that can be adapted for the cross-coupling of this compound with an aryl halide. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(OAc)₂ and SPhos
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Degassed Toluene/Water (e.g., 10:1 v/v, 5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, weigh out Pd(OAc)₂ and SPhos and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (0.5 mmol, 1.0 equiv)
-
This compound (0.75 mmol, 1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 2 mol%)
-
XPhos (0.02 mmol, 4 mol%)
-
Degassed 1,4-Dioxane (3 mL)
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add the aryl halide, this compound, cesium carbonate, Pd₂(dba)₃, and XPhos.
-
Add degassed 1,4-dioxane.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash chromatography or preparative HPLC).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or ligand | Use fresh, high-purity catalyst and ligand. Ensure proper inert atmosphere technique. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the temperature, especially for aryl chlorides. | |
| Protodeboronation | Presence of water or protic solvents | Use anhydrous solvents and ensure the base is dry. Minimize reaction time at high temperatures. |
| Homocoupling of Boronic Acid | Catalyst decomposition or side reactions | Use a slight excess of the boronic acid. Optimize catalyst and ligand loading. |
Conclusion
The palladium-catalyzed cross-coupling of this compound is a valuable transformation for the synthesis of complex biaryl structures. Success in these reactions is highly dependent on the judicious selection of the catalyst system and reaction conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to develop efficient and robust synthetic routes. Further optimization of the parameters outlined herein may be necessary to achieve optimal results for specific substrate combinations.
Application Notes and Protocols for 4-Chloro-3-isopropoxyphenylboronic Acid in C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-isopropoxyphenylboronic acid is a versatile building block in modern organic synthesis, particularly valued in the construction of complex biaryl scaffolds. These structures are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active compounds. The presence of the chloro, isopropoxy, and boronic acid functionalities on the phenyl ring allows for diverse and strategic synthetic manipulations. The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a robust and highly utilized method for the formation of carbon-carbon (C-C) bonds.[1]
The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives.[2] This, coupled with the generally low toxicity of the boron-containing reagents and byproducts, makes it an environmentally conscious choice for C-C bond formation.[2]
This document provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide. It includes tabulated data for typical reaction conditions with various palladium catalysts and a comprehensive experimental procedure.
C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds, vinylarenes, and polyolefins through the palladium-catalyzed reaction of organoboron compounds with halides or triflates.[3] The catalytic cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]
Representative Reaction Scheme:
A typical Suzuki-Miyaura coupling reaction involving this compound and an aryl bromide to form a substituted biaryl is depicted below.
Quantitative Data Summary
The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the yield and purity of the desired biaryl product. Below is a summary of representative quantitative data for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, showcasing the performance of common palladium catalyst systems.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Aryl Halide | Representative Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/Ethanol/H₂O (4:1:1) | 90 | 12 | 4-Bromoanisole | 85-95 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | 4-Bromoacetophenone | 90-98 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 6 | 2-Bromopyridine | 80-90 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | THF/H₂O (4:1) | 80 | 16 | 1-Bromo-4-nitrobenzene | 88-96 |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-bromoanisole, catalyzed by Tetrakis(triphenylphosphine)palladium(0).
Materials:
-
This compound (1.1 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Deionized Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.1 mmol, 236 mg), 4-bromoanisole (e.g., 1.0 mmol, 187 mg), and potassium carbonate (e.g., 2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 35 mg).
-
Solvent Addition: Add the solvent mixture of toluene, ethanol, and deionized water (e.g., 4:1:1 ratio, 6 mL total volume) via syringe. The deionized water should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified biaryl product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis and purification of a biaryl compound using this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for 4-Chloro-3-isopropoxyphenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are a cornerstone of modern medicinal chemistry, primarily serving as versatile building blocks in the synthesis of complex organic molecules. Their stability, low toxicity, and amenability to a wide range of reaction conditions make them ideal reagents in drug discovery and development. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds between an organoboron compound and an organohalide, is a testament to the transformative impact of boronic acids on synthetic chemistry.[1][2][3] This reaction is one of the most frequently used transformations in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many approved drugs.[1]
Potential Applications of 4-Chloro-3-isopropoxyphenylboronic acid
This compound is a substituted arylboronic acid with significant potential as a key intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern—a chloro group and an isopropoxy group—offers several advantages for drug design:
-
Modulation of Physicochemical Properties: The isopropoxy group can increase lipophilicity, which may enhance cell permeability and oral bioavailability. The chloro substituent can influence electronic properties and provide a vector for additional interactions with biological targets.
-
Metabolic Stability: The substitution pattern can block potential sites of metabolism, leading to improved pharmacokinetic profiles.
-
Scaffold for Kinase Inhibitors: Biaryl scaffolds are prevalent in small molecule kinase inhibitors, which are a major class of anti-cancer drugs.[4][5] this compound can be utilized in Suzuki-Miyaura coupling reactions to generate novel biaryl cores for the development of potent and selective kinase inhibitors. The isopropoxy group can be directed towards the solvent-exposed region of an ATP-binding site, while the chloro group can form halogen bonds or other interactions within the kinase domain.
-
Fragment-Based Drug Discovery (FBDD): This molecule can also be used as a fragment in FBDD campaigns to identify novel binding modes and starting points for lead optimization.
Quantitative Data Presentation
The following table presents hypothetical data for a series of kinase inhibitors synthesized using this compound as a key building block. These compounds are designed to target "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer signaling pathway.
| Compound ID | R-Group on Biaryl Partner | Target Kinase | IC50 (nM) for Kinase X | IC50 (nM) for Kinase Y (Selectivity) | GI50 in Cancer Cell Line (µM) |
| HYPO-001 | -H | Kinase X | 150 | 2500 | 15.2 |
| HYPO-002 | -NH2 | Kinase X | 75 | 3500 | 8.1 |
| HYPO-003 | -CONHCH3 | Kinase X | 25 | >10000 | 2.5 |
| HYPO-004 | -SO2NH2 | Kinase X | 10 | >10000 | 0.8 |
Experimental Protocols
Protocol 1: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a hypothetical aryl bromide.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.[6]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add degassed toluene and degassed water to the flask via syringe.[6]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[6]
-
Protocol 2: Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the in vitro potency (IC50) of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Kinase X
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (e.g., HYPO-001 to HYPO-004) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10-point serial dilution of the test compounds in DMSO, starting from a high concentration (e.g., 10 µM).[7]
-
-
Assay Setup:
-
Prepare a master mix of the kinase and substrate in the kinase assay buffer.
-
In a 96-well plate, add 1 µL of each compound dilution (and DMSO for control wells).
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
-
Kinase Reaction:
-
Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.[7]
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[7]
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step addition of reagents with incubation periods.
-
Measure the luminescence using a plate reader.[7]
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generic kinase signaling cascade inhibited by a small molecule.
Caption: General workflow for determining the IC50 of a kinase inhibitor.
References
- 1. odp.library.tamu.edu [odp.library.tamu.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of 4-Chloro-3-isopropoxyphenylboronic Acid in the Synthesis of Novel Agrochemicals
For correspondence: --INVALID-LINK--
Abstract
This document provides detailed application notes and protocols for the use of 4-Chloro-3-isopropoxyphenylboronic acid as a key intermediate in the synthesis of next-generation agrochemicals. Specifically, its application in the synthesis of 6-aryl-4-aminopicolinate herbicides via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is highlighted. This class of herbicides is known for its high efficacy against a broad spectrum of weeds. Detailed experimental procedures, representative data, and a summary of the mechanism of action are provided to guide researchers, scientists, and drug development professionals in the agricultural sector.
Introduction
The continuous demand for higher crop yields and the emergence of herbicide-resistant weeds necessitate the development of novel and effective agrochemicals. Phenylboronic acids are versatile reagents in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This compound is a particularly useful building block, incorporating structural motifs that can enhance the herbicidal activity of the final product. Its application in the synthesis of 6-aryl-4-aminopicolinates, a class of synthetic auxin herbicides, has shown considerable promise in the development of new crop protection agents. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.
The Suzuki-Miyaura coupling reaction is a robust and widely used method for the synthesis of biaryl compounds, which form the core structure of many agrochemicals. This reaction offers high tolerance to a variety of functional groups and generally proceeds under mild conditions with high yields.
Application: Synthesis of 6-(4-chloro-3-isopropoxyphenyl)-4-aminopicolinate Herbicides
A primary application of this compound in agrochemical synthesis is the creation of 6-aryl-4-aminopicolinate herbicides. These compounds are synthesized through a Suzuki-Miyaura cross-coupling reaction between this compound and a suitably substituted 6-halo-4-aminopicolinate derivative, such as methyl 4-amino-3,6-dichloropicolinate.
General Reaction Scheme:
Caption: General scheme for the synthesis of a 6-aryl-4-aminopicolinate herbicide.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-3-isopropoxyphenyl)picolinate. The data is based on typical yields and purities achieved for similar reactions reported in the literature.
| Parameter | Value | Method of Analysis |
| Yield | 85-95% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| ¹H NMR | Consistent with predicted structure | Nuclear Magnetic Resonance Spectroscopy |
| Mass Spectrum | M+H⁺ peak corresponding to the product's molecular weight | Mass Spectrometry (MS) |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-chloro-6-(4-chloro-3-isopropoxyphenyl)picolinate
This protocol details the Suzuki-Miyaura cross-coupling reaction between this compound and methyl 4-amino-3,6-dichloropicolinate.
Materials:
-
This compound (1.2 eq.)
-
Methyl 4-amino-3,6-dichloropicolinate (1.0 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq.)
-
Triphenylphosphine (PPh₃) (0.04 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl 4-amino-3,6-dichloropicolinate (1.0 eq.), this compound (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.04 eq.), and potassium carbonate (3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the pure Methyl 4-amino-3-chloro-6-(4-chloro-3-isopropoxyphenyl)picolinate.
Experimental Workflow
Caption: Workflow for the synthesis of 6-aryl-4-aminopicolinate herbicides.
Mechanism of Action: Disruption of Auxin Signaling
6-aryl-4-aminopicolinate herbicides are synthetic auxins that mimic the plant hormone indole-3-acetic acid (IAA). At herbicidal concentrations, these synthetic auxins lead to an overload of the natural auxin signaling pathway, causing uncontrolled and disorganized cell division and elongation, which ultimately results in the death of susceptible plants.
The core of this signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which are part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the presence of auxin (or a synthetic auxin herbicide), the TIR1/AFB receptor binds to both the auxin and an Aux/IAA transcriptional repressor protein. This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to the physiological effects associated with auxin. The continuous activation of this pathway by the synthetic herbicide leads to the phytotoxic effects.
Auxin Signaling Pathway Diagram
Caption: Disruption of the auxin signaling pathway by synthetic auxin herbicides.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its use in the Suzuki-Miyaura cross-coupling reaction to produce 6-aryl-4-aminopicolinate herbicides demonstrates a robust and efficient method for accessing this important class of crop protection agents. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in the field of agrochemical synthesis.
Application Notes and Protocols: 4-Chloro-3-isopropoxyphenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Chloro-3-isopropoxyphenylboronic acid as a key building block in organic synthesis, with a particular focus on its application in the development of kinase inhibitors for cancer therapy.
Introduction: A Versatile Building Block for Kinase Inhibitors
This compound is a valuable arylboronic acid derivative frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique substitution pattern, featuring a chloro group and an isopropoxy group, makes it an attractive building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The isopropoxy group can enhance solubility and metabolic stability, while the chloro substituent provides a handle for further functionalization or can be a key interaction point within a biological target.
This building block is particularly significant in the synthesis of a class of phosphatidylinositol 3-kinase (PI3K) inhibitors characterized by a 2-aryl-4-morpholinopyrimidine scaffold. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] Small molecule inhibitors targeting this pathway are therefore of high interest in oncology drug discovery.
Application in the Synthesis of PI3K Inhibitors
The primary application of this compound is in the construction of the 2-aryl substituent of 4-morpholinopyrimidine-based PI3K inhibitors. The general synthetic strategy involves a Suzuki-Miyaura coupling reaction between this compound and a suitable 2-chloro-4-morpholinopyrimidine derivative.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 2-aryl-4-morpholinopyrimidine PI3K inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps.
Protocol 1: Synthesis of 2-Chloro-4-morpholinopyrimidine (Intermediate)
This protocol describes the nucleophilic aromatic substitution of one chlorine atom in 2,4-dichloropyrimidine with morpholine.
Materials:
-
2,4-Dichloropyrimidine
-
Morpholine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of morpholine (1.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-morpholinopyrimidine.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloro-4-morpholinopyrimidine with this compound
This protocol details the palladium-catalyzed cross-coupling to form the final 2-aryl-4-morpholinopyrimidine product.
Materials:
-
2-Chloro-4-morpholinopyrimidine (1.0 eq)
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a Schlenk flask, combine 2-chloro-4-morpholinopyrimidine (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-Chloro-3-isopropoxyphenyl)-4-morpholinopyrimidine.
Quantitative Data
The following tables summarize representative data for Suzuki-Miyaura coupling reactions to synthesize 2-aryl-4-morpholinopyrimidine derivatives and their biological activity as PI3K inhibitors.
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields
| Coupling Partner 1 | Coupling Partner 2 | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-morpholinopyrimidine | Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.33 | 71 |
| 2-Chloro-4-morpholinopyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.25 | 85 |
| 2-Chloro-4-morpholinopyrimidine | 3-Fluorophenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.25 | 78 |
| 2-Chloro-4-morpholinopyrimidine | 4-Trifluoromethylphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 | 0.25 | 65 |
Data is representative for this class of reactions and may vary based on specific substrates and conditions.
Table 2: Representative Biological Activity of 2-Aryl-4-morpholinopyrimidine PI3K Inhibitors
| Compound Class | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference Compound |
| 2-Aryl-4-morpholinopyrimidines | 30 - 100 | 150 - 500 | 50 - 200 | 200 - 800 | BKM-120 |
| 2-Aryl-4-morpholinopyrimidines | ~32 | >1000 | ~15 | >1000 | Compound 17p[5] |
| 2-Aryl-4-morpholinopyrimidines | ~45 | ~150 | ~80 | ~250 | BKM-120[5] |
IC50 values are representative for this class of compounds and are intended for comparative purposes. Actual values for derivatives of this compound would require experimental determination.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Compounds synthesized using this compound as a building block often function as ATP-competitive inhibitors of PI3K enzymes. By binding to the ATP-binding pocket of PI3K, they prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage abrogates the downstream signaling cascade involving Akt and mTOR, ultimately leading to decreased cell proliferation and survival, and the induction of apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Simplified PI3K/Akt/mTOR signaling pathway and point of inhibition.
Disclaimer: The provided protocols and data are for informational purposes and should be adapted and optimized for specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 2-arylthieno[3,2-d]pyrimidines containing 8-oxa-3-azabi-cyclo[3.2.1]octane in the 4-position as potent inhibitors of mTOR with selectivity over PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Chloro-3-isopropoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction conditions for 4-Chloro-3-isopropoxyphenylboronic acid with a variety of aryl halides. This critical reaction enables the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[1] It is a versatile and widely used method for the synthesis of biaryls, a structural motif prevalent in many pharmaceutical agents and functional materials. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OH)₂) transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 0.25 | 85-95 |
| 3-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 0.25 | 80-90 |
| 2-Bromonaphthalene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 0.25 | >90 |
| 4-Chlorotoluene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 0.25 | 60-75 |
| 4-Iodoacetophenone | Pd₂(dba)₃ (1.5) | XPhos (3.1) | K₃PO₄ (3) | Dioxane/H₂O (6:1) | 120 | 0.33 | 53 |
| 5-Bromo-2-fluoropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 16 | ~70-80 |
Note: The yields and conditions presented are based on literature for structurally related compounds and should be considered as a starting point for optimization for the specific coupling of this compound.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Equip the flask with a condenser and purge the system with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave reaction vial
-
Magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to a safe temperature.
-
Follow the workup and purification steps as described in Protocol 1 (steps 7-9).
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols: The Role of Bases in Suzuki Reactions with 4-Chloro-3-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role of bases in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 4-Chloro-3-isopropoxyphenylboronic acid. This document includes theoretical background, comparative data on base performance, and detailed experimental protocols to guide researchers in optimizing their synthetic strategies.
Introduction: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes. The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[1]
The Pivotal Role of the Base
The base is a crucial component in the Suzuki-Miyaura coupling, primarily facilitating the transmetalation step. The generally accepted mechanism involves the activation of the boronic acid by the base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2] This "ate" complex is more readily transferred to the palladium center than the neutral boronic acid.
The choice of base can significantly impact the reaction's yield, rate, and selectivity. Factors to consider when selecting a base include its strength, solubility, and compatibility with the substrates and other reaction components. Common bases used in Suzuki reactions include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., CsF, KF).
For less reactive coupling partners, such as aryl chlorides, the selection of an appropriate base is particularly critical to achieve high yields.
Data Presentation: Comparative Effect of Bases in a Representative Suzuki Coupling
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₃PO₄ | Toluene/H₂O | 90 | 22 | High | [3] |
| 2 | K₂CO₃ | Toluene/H₂O | 90 | 22 | High | [3] |
| 3 | Na₂CO₃ | DMF/H₂O | 100 | 12 | 98 | [4] |
| 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | High | |
| 5 | NaOH | DMF/H₂O | 100 | 12 | Moderate | [4] |
| 6 | KOH | DMF/H₂O | 100 | 12 | Moderate | [4] |
| 7 | TEA (Triethylamine) | DMF/H₂O | 100 | 12 | Low | [4] |
Note: "High" and "Moderate" are used where exact percentages were not provided in the source but the qualitative outcome was described. The data presented is for representative reactions and may not directly translate to the specific coupling with this compound.
Mandatory Visualizations
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Experimental Protocols
The following are generalized protocols for performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide. These should be adapted based on the specific reactivity of the coupling partner and laboratory safety guidelines.
General Protocol for Suzuki Coupling with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki Coupling with a Less Reactive Aryl Chloride
Note: Aryl chlorides are less reactive than aryl bromides, often requiring more active catalysts, stronger bases, and higher temperatures.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.06 mmol, 6 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.06 mmol).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Follow the workup and purification procedure outlined in Protocol 5.1.
Conclusion
The choice of base is a critical parameter for the success of Suzuki-Miyaura cross-coupling reactions involving this compound, particularly when coupling with less reactive aryl chlorides. While inorganic bases like K₂CO₃ and K₃PO₄ are generally effective, empirical optimization of the base, catalyst, ligand, and solvent system is essential to achieve the highest yields for a specific substrate combination. The protocols and data provided herein serve as a foundational guide for researchers to develop robust and efficient synthetic routes to novel biaryl compounds.
References
Application Notes and Protocols: Ligand Effects on Coupling Reactions of 4-Chloro-3-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the impact of ligand selection on common cross-coupling reactions involving 4-Chloro-3-isopropoxyphenylboronic acid. This key building block is frequently utilized in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Understanding how different ligands influence reaction efficiency, yield, and substrate scope is critical for developing robust and scalable synthetic routes.
This document covers three major classes of coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam, providing detailed protocols and comparative data to guide ligand selection.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For a substrate like this compound, the key challenge is the activation of the relatively inert C-Cl bond of the coupling partner. The choice of a suitable phosphine ligand is paramount to achieving high yields.
Ligand Effects:
The efficacy of the Suzuki-Miyaura coupling of aryl chlorides is highly dependent on the ligand's steric and electronic properties. Bulky and electron-rich phosphine ligands are known to promote the oxidative addition of the palladium(0) catalyst to the aryl chloride, which is often the rate-limiting step. These ligands also facilitate the reductive elimination step, leading to the desired biaryl product.
Commonly employed ligands for this type of transformation include biaryl phosphines such as SPhos, XPhos, and RuPhos. These ligands are designed to be sterically demanding and electron-rich, which enhances the catalytic activity of the palladium center. The use of such advanced ligands has made the coupling of unactivated aryl chlorides a routine and high-yielding transformation.[1]
Quantitative Data on Ligand Performance (Model System):
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | DME | 80 | 18 | ~65 |
| dppf | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~95 |
Note: Data is based on representative Suzuki-Miyaura couplings of functionalized aryl halides and may not be directly transferable but serves to illustrate ligand efficacy trends.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with this compound.
Materials:
-
This compound
-
Aryl chloride (e.g., a substituted bromobenzene)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Degassed water
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl chloride (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, pre-mix the palladium precursor (1-3 mol%) and the phosphine ligand (2-6 mol%) and add this to the Schlenk flask.
-
Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v, to achieve a concentration of ~0.1 M with respect to the aryl halide).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, coupling an amine with an aryl halide. As with the Suzuki-Miyaura reaction, the use of bulky, electron-rich phosphine ligands is crucial for the successful amination of aryl chlorides.
Ligand Effects:
The choice of ligand in the Buchwald-Hartwig amination of aryl chlorides significantly impacts the reaction's efficiency. Ligands such as XPhos, SPhos, and various N-heterocyclic carbenes (NHCs) have been shown to be highly effective. These ligands facilitate the oxidative addition of the palladium catalyst to the C-Cl bond and promote the subsequent reductive elimination to form the desired C-N bond. The steric bulk of these ligands is thought to prevent catalyst decomposition and favor the desired catalytic cycle.
Quantitative Data on Ligand Performance (Model System):
The following table summarizes the performance of various ligands in a model Buchwald-Hartwig amination of an aryl chloride with an amine.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 2-24 | >95 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 2-24 | >95 |
| RuPhos | Pd(OAc)₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | ~90 |
| t-BuXPhos | [Pd(allyl)Cl]₂ | t-BuONa | Toluene | 100 | 8-16 | >98 |
| (R/S)-BINAP | [Pd(allyl)Cl]₂ | t-BuONa | Toluene | 100 | 12 | ~84 |
Note: Data is based on representative Buchwald-Hartwig aminations of functionalized aryl halides and serves to illustrate ligand efficacy trends.[3][4]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of an aryl chloride with an amine, which can be adapted for use with this compound as a precursor to more complex structures.
Materials:
-
Aryl chloride
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
The tube is sealed, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
To the Schlenk tube, add the base (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), and the amine (1.1-1.2 equivalents).
-
Add anhydrous solvent (e.g., toluene) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Chan-Lam Coupling: C-O and C-N Bond Formation
The Chan-Lam coupling provides an alternative route to C-O and C-N bonds, using a copper catalyst. This reaction is often performed under milder conditions, sometimes even at room temperature and open to the air.[5]
Ligand Effects:
Unlike palladium-catalyzed reactions, Chan-Lam couplings are often performed without a ligand or with simple, inexpensive ligands like pyridine.[5] The reaction is believed to proceed through a copper(III) intermediate, and the presence of oxygen can be beneficial.[6] For more challenging substrates, the addition of a ligand can sometimes improve yields, but extensive ligand screening is less common than in palladium catalysis.
Experimental Protocol: Chan-Lam C-O Coupling
This protocol describes a general procedure for the copper-catalyzed Chan-Lam coupling of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol or phenol
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Reaction flask
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction flask open to the air, add the alcohol or phenol (1.0 equiv.), this compound (1.5-2.0 equiv.), and copper(II) acetate (1.0-2.0 equiv.).
-
Add the solvent (e.g., DCM) and the base (e.g., pyridine, 2.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS (reactions can take 24-72 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts.
-
Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove the base.
-
Separate the organic layer, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for a typical Chan-Lam coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. Chan-Lam Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-Chloro-3-isopropoxyphenylboronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yields of Suzuki-Miyaura cross-coupling reactions involving 4-Chloro-3-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why might I be experiencing low yields with this compound specifically?
A1: this compound has electronic properties that can influence reaction outcomes. The isopropoxy group is electron-donating, which generally favors good yields in Suzuki couplings. However, the chloro-substituent is electron-withdrawing, which can slow the crucial transmetalation step in the catalytic cycle, potentially leading to lower yields.[1] The interplay of these electronic effects and steric factors requires careful optimization of reaction conditions.
Q2: My Suzuki reaction failed. What are the first and most critical parameters to investigate?
A2: When a Suzuki coupling reaction results in low to no yield, begin by systematically checking these key factors:
-
Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[3][4]
-
Catalyst Activity: Verify that your palladium source and any associated ligands are active and not degraded.[2] Using modern, air-stable precatalysts can often ensure the efficient generation of the active catalytic species.[2]
-
Reagent Purity: The stability and purity of the boronic acid are paramount. Boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][5] Always use fresh, high-purity reagents.
-
Base and Solvent Selection: The choice of base and solvent is critical and substrate-dependent.[3][4] An inappropriate combination can halt the reaction entirely.
Q3: How can I assess the quality and stability of my this compound?
A3: Inconsistent yields between batches often point to starting material degradation, particularly the boronic acid.[1] One common sign of degradation is a change in the physical appearance of the solid. To ensure purity, you can form a diethanolamine adduct. This involves dissolving the boronic acid, adding diethanolamine to precipitate a stable adduct, isolating the solid by filtration, and drying it.[2] This adduct can often be used directly in the coupling reaction.[2]
Troubleshooting Guide for Low Yields
Q4: I have confirmed my reagents are pure and the atmosphere is inert, but my yield is still low. How should I optimize the catalyst system?
A4: The choice of palladium catalyst and ligand is crucial, especially for challenging substrates.
-
Palladium Source: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for all reactions.[6] Consider screening other palladium sources like Pd(OAc)₂ or more advanced, air-stable precatalysts such as Buchwald G3 or G4 palladacycles.[2][3]
-
Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps of the catalytic cycle. For potentially challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they can accelerate both oxidative addition and reductive elimination.[2][7]
Q5: What are the best practices for selecting a base and solvent for this specific coupling?
A5: The base activates the boronic acid for the transmetalation step, and the solvent affects solubility and reaction rate.[8] A screening of different conditions is often necessary.
-
Base Selection: Stronger inorganic bases are often required for challenging transmetalation steps.[2] Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) frequently provide superior results compared to milder bases like potassium carbonate (K₂CO₃).[2][5]
-
Solvent System: A mixture of an organic solvent and water is commonly employed. Solvent systems like 1,4-Dioxane/H₂O, THF/H₂O, or Toluene/EtOH/H₂O are effective.[4][5] The optimal choice depends on the specific substrates' solubility and the reaction temperature.
Q6: How does reaction temperature and time influence the yield?
A6: Higher temperatures can often overcome the activation energy for challenging substrates.[2] However, excessively high temperatures can also promote side reactions and reagent decomposition.[1] Microwave-assisted heating can sometimes improve yields and significantly reduce reaction times.[3][9] It is recommended to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[2]
Data on Reaction Parameter Optimization
The following tables summarize data from studies on similar substrates to guide optimization.
Table 1: Effect of Base on Suzuki Coupling Yield Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, solvent, heat.
| Base | Relative Yield (%) | Reference |
| Cs₂CO₃ | Superior | [5] |
| K₃PO₄ | Good | [5] |
| K₂CO₃ | Moderate | [5] |
| Organic Bases (e.g., DBU) | Lower | [5] |
Table 2: Effect of Solvent on Suzuki Coupling Yield Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.
| Solvent | Yield (%) | Reference |
| 1,4-Dioxane | 71 | [5] |
| Isopropanol | 64 | [5] |
| THF | 55 | [5] |
| DMF | 32 | [5] |
Table 3: Effect of Temperature (Microwave-Assisted) Reaction: 2,4-dichloropyrimidine with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in 1,4-Dioxane/H₂O.
| Temperature (°C) | Time (min) | Yield (%) | Reference |
| 100 | 20 | 80 | [1] |
| 120 | 10 | 85 | [1] |
| 140 | 5 | 90 | [1] |
Visual Guides and Protocols
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low-yield Suzuki reactions.
General Experimental Protocol
The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Molar equivalents and specific reagents should be optimized for your specific substrates.
1. Reagent Preparation:
-
Ensure this compound and the aryl halide partner are pure and dry.
-
The selected base (e.g., K₃PO₄) should be finely powdered and dried.[7]
-
Degas the reaction solvent (e.g., 1,4-Dioxane/Water 10:1) by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.[4]
2. Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[10][11]
-
Add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]
-
Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Add the degassed solvent via syringe to achieve a concentration of 0.1 M to 0.5 M with respect to the limiting reagent.[2]
3. Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitor the reaction's progress periodically using TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[2]
4. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: 4-Chloro-3-isopropoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 4-Chloro-3-isopropoxyphenylboronic acid. The guidance is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-2-isopropoxybenzene. This reaction is often promoted by aqueous basic conditions.[1][2]
-
Homocoupling: This reaction results in the formation of a symmetrical biaryl compound from the boronic acid, in this case, 2,2'-diisopropoxy-4,4'-dichlorobiphenyl. The presence of oxygen can often facilitate this side reaction.[3][4][5]
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield of the desired product. What are the primary factors to investigate?
A2: Low yields can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and ligands are active and not degraded.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[3][6] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Selection: The choice and quality of the base are crucial. Inadequate base strength or poor solubility can hinder the reaction.
-
Solvent Quality: Ensure solvents are anhydrous (where required by the protocol) and of high purity.
-
Reaction Temperature: The temperature may need optimization. Too low a temperature can lead to a sluggish reaction, while too high a temperature might promote side reactions or decomposition.
Q3: How does the structure of this compound influence its reactivity and potential for side reactions?
A3: The electronic properties of the substituents on the phenyl ring can influence the boronic acid's reactivity. This compound has both an electron-withdrawing chloro group and an electron-donating isopropoxy group. The interplay of these groups can affect the nucleophilicity of the aryl group and the stability of the C-B bond, potentially influencing the rates of both the desired cross-coupling and undesired side reactions.
Troubleshooting Guides
Problem: Predominant Formation of Protodeboronation Byproduct (1-chloro-2-isopropoxybenzene)
This issue arises from the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.
Troubleshooting Workflow: Protodeboronation
References
Technical Support Center: 4-Chloro-3-isopropoxyphenylboronic acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-3-isopropoxyphenylboronic acid in their experiments, with a focus on overcoming the challenges posed by its inherent steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The main challenge with this compound arises from steric hindrance due to the bulky isopropoxy group positioned ortho to the boronic acid moiety. This steric bulk can significantly slow down key steps in the catalytic cycle, namely the transmetalation and reductive elimination, leading to low or no product yield under standard coupling conditions.[1] Additionally, the electron-donating nature of the isopropoxy group can decrease the electrophilicity of the boronic acid, further impeding the reaction.
Q2: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the first things to check?
A2: When a Suzuki-Miyaura coupling reaction yields suboptimal results, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure your palladium catalyst and associated ligands are active and not degraded. For Pd(II) precatalysts, ensure in-situ reduction to the active Pd(0) species is occurring.[2]
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid.[2] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen, and that all solvents are thoroughly degassed.
-
Reagent Purity: Verify the purity of your this compound, as impurities can interfere with the catalytic cycle. Boronic acids can also degrade over time; consider using a freshly opened bottle or purifying the existing stock.
-
Base and Solvent Quality: The choice and quality of the base and solvent are critical. Ensure they are anhydrous (if required by the protocol) and compatible with your substrate.
Q3: Can I use this compound directly, or should it be converted to a more stable derivative?
A3: While it can be used directly, boronic acids can be susceptible to decomposition (protodeboronation). For challenging couplings, converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester) or a diethanolamine adduct, can improve reaction outcomes.[2] These derivatives often exhibit enhanced stability and can be used directly in the coupling reaction, sometimes with modified protocols.[2]
Troubleshooting Guides
Problem: Low to No Product Formation
The steric hindrance from the isopropoxy group in this compound often necessitates reaction conditions tailored for challenging substrates. If you are experiencing low to no product yield, consider the following optimization strategies.
Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura reactions involving sterically hindered boronic acids.
Data Presentation: Impact of Reaction Parameters on Yield
The following tables summarize literature data for Suzuki-Miyaura couplings of sterically hindered arylboronic acids, which can serve as a guide for optimizing reactions with this compound.
Table 1: Comparison of Palladium Catalyst Systems for Sterically Hindered Couplings
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / BI-DIME | BI-DIME | K₃PO₄ | Toluene | 110 | 12 | 94 |
| XPhos Pd G3 | XPhos | K₂CO₃ | iPrOH/H₂O | 60 | 1 | 95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 18-22 | 60-80 |
Data is illustrative and compiled from studies on various sterically hindered boronic acids to guide optimization.[1][2]
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | Temp. (°C) | Yield (%) |
| K₃PO₄ | Toluene/H₂O | 100 | 95 |
| K₂CO₃ | Dioxane/H₂O | 80 | 92 |
| Cs₂CO₃ | Dioxane | 100 | >95 |
| NaOH | MeOH/H₂O | Reflux | 96 |
Yields are dependent on the specific substrates and catalyst system used.[2][3]
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific coupling partners.
1. Reagents and Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 10:1)
2. Reaction Setup:
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
3. Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, and the base.
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]
-
Under the inert atmosphere, add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Once complete, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Signaling Pathways and Reaction Mechanisms
While this compound is a synthetic building block and not directly involved in biological signaling pathways, understanding the catalytic cycle of the Suzuki-Miyaura reaction is crucial for troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The sterically demanding nature of this compound primarily impacts the "Transmetalation" and "Reductive Elimination" steps. The use of bulky, electron-rich ligands on the palladium center can facilitate these steps by promoting the necessary conformational changes and accelerating the final bond formation.
References
Technical Support Center: Catalyst Deactivation in 4-Chloro-3-isopropoxyphenylboronic Acid Couplings
This technical support guide addresses common issues related to catalyst deactivation and low yields in Suzuki-Miyaura coupling reactions involving 4-Chloro-3-isopropoxyphenylboronic acid. The advice is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or resulting in a low yield?
A1: The challenges with this substrate are twofold, stemming from the electronic and steric properties of both coupling partners. Your aryl halide partner is likely an aryl chloride, which is known to be less reactive than corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle difficult.[1][2] Concurrently, the boronic acid is subject to competing side reactions. Key factors to investigate include:
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[3] The catalyst system may not be active enough for the challenging aryl chloride.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from a proton source (like water or alcohols) in a common side reaction, especially under basic conditions.[3][4]
-
Homocoupling: The presence of oxygen can cause the boronic acid to couple with itself, consuming the starting material and deactivating the catalyst.[5][6]
-
Steric Hindrance: The isopropoxy group and the ortho-chloro substituent can create steric hindrance, slowing down key steps in the catalytic cycle like transmetalation and reductive elimination.[3]
Q2: I am observing a black precipitate (Palladium Black) in my reaction. What is it and how can I prevent it?
A2: The formation of a black precipitate is a visual indicator of catalyst deactivation through agglomeration.[7] The active, soluble palladium nanoparticles have aggregated into bulk, inactive palladium metal.[7] This is often caused by:
-
High Temperature: Elevated temperatures can accelerate the agglomeration process.
-
Inadequate Ligand Stabilization: The ligand's role is to stabilize the palladium center. If the ligand is not bulky or electron-rich enough, or if the ligand-to-metal ratio is too low, the palladium species can be left unprotected.
To mitigate this, consider reducing the reaction temperature, lowering the catalyst loading, or using more robust, bulky, and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are designed to prevent this decomposition.[3][5][7]
Q3: My primary byproduct is 1-chloro-2-isopropoxybenzene. What is causing this protodeboronation and how can it be minimized?
A3: The formation of 1-chloro-2-isopropoxybenzene indicates that the boronic acid is undergoing protodeboronation before it can couple with the aryl halide. This is a common failure mode for Suzuki couplings.[4] Key causes and solutions include:
-
Presence of Protic Impurities: Trace amounts of water in the solvent or base can facilitate this side reaction.
-
Solution: Use anhydrous solvents and ensure bases (e.g., K₃PO₄) are finely powdered and dried before use.[3]
-
Boronic Acid Instability: Boronic acids have inherent instability.
-
Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester.[6] Alternatively, a "slow-release" strategy, where the boronic acid is added portion-wise over time, can maintain a low concentration and minimize degradation.[4][8]
Q4: How can I improve the success rate when coupling with an aryl chloride partner?
A4: Activating aryl chlorides is a common challenge in Suzuki couplings due to the strength of the C-Cl bond, which makes oxidative addition slow.[1][2] Success often requires more specialized conditions:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often insufficient. Highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential as they accelerate the oxidative addition step.[3][9][10]
-
Base Selection: A stronger base may be required compared to reactions with aryl bromides. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.
-
Reaction Conditions: Higher temperatures are typically necessary, but this must be carefully balanced to avoid catalyst decomposition.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system for aryl chloride. 2. Catalyst poisoning from impure reagents/solvents. 3. Protodeboronation of boronic acid. | 1. Switch to a more active catalyst system (e.g., Pd precatalyst with a Buchwald ligand like SPhos or XPhos).[3][7] 2. Ensure all reagents and solvents are pure and anhydrous.[7] 3. Use a boronate ester or add the boronic acid slowly.[4][6] |
| Formation of Palladium Black | 1. Catalyst agglomeration. 2. High reaction temperature. 3. Insufficient ligand stabilization. | 1. Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to stabilize Pd nanoparticles.[7] 2. Reduce the reaction temperature. 3. Ensure an adequate ligand-to-palladium ratio. |
| Significant Protodeboronation | 1. Presence of water or other protic impurities. 2. Boronic acid instability under basic conditions. | 1. Use rigorously dried solvents and bases.[3] 2. Convert the boronic acid to a more stable derivative (e.g., pinacol boronate ester).[6] 3. Add the boronic acid slowly over the course of the reaction.[8] |
| Boronic Acid Homocoupling | 1. Oxygen contamination in the reaction vessel. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[3][5] 2. Use a pre-formed Pd(0) source or a precatalyst that reliably generates the active species.[5] |
| Stalled Reaction | 1. Progressive catalyst deactivation. 2. Catalyst poisoning by impurities in the starting materials. | 1. Employ a more robust catalyst system or a heterogeneous catalyst.[8] 2. Purify starting materials before the reaction. Consider slow addition of the boronic acid to maintain a low concentration of potential poisons.[8] |
Experimental Protocols
General Protocol for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for the coupling of an aryl chloride with this compound using a highly active catalyst system. Optimization may be required.
Reagents & Equipment:
-
Aryl Chloride (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (2.0–3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and the dried, powdered K₃PO₄ (2.0-3.0 equiv).[3]
-
Inerting: Seal the vial with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst (1-2 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the vial in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C for aryl chlorides).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Guides
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reactions with 4-Chloro-3-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems and overall reaction conditions when working with 4-Chloro-3-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2][3] This reaction is a versatile method for forming carbon-carbon bonds, allowing the synthesis of complex biaryl compounds which are significant in medicinal chemistry and materials science.[3]
Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the initial troubleshooting steps?
A2: When encountering low or no yield, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst and ligand are active. Older catalysts or those exposed to air can lose activity. Consider using a pre-catalyst to ensure the generation of the active Pd(0) species.[4][5]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and cause homocoupling of the boronic acid.[1][4] Ensure the reaction vessel is properly purged with an inert gas like argon or nitrogen, and that all solvents are thoroughly degassed.[4][6]
-
Reagent Purity: Verify the purity of all reagents, including the boronic acid, aryl halide, and base. Impurities can inhibit the catalyst.
-
Base Selection: The choice and quality of the base are critical. Finely powdered, anhydrous bases like K₃PO₄ or Cs₂CO₃ are often effective.[4][7]
-
Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can affect the reaction, although some Suzuki reactions benefit from aqueous co-solvents.[8]
Q3: I am observing significant homocoupling of this compound. What causes this and how can it be minimized?
A3: Homocoupling of boronic acids to form a symmetric biaryl is a common side reaction. This is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[1][4] To minimize homocoupling, ensure rigorous degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction setup and duration.[4] Using a Pd(0) source or a pre-catalyst that efficiently generates the active catalytic species can also reduce the likelihood of side reactions.[1]
Q4: What is protodeboronation and how can I prevent it with this compound?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted arene byproduct.[9][10] This can be promoted by aqueous basic conditions.[10] To mitigate this, one can try using less harsh reaction conditions, minimizing the amount of water if possible, or using a more stable boronic acid derivative like a pinacol ester or a MIDA boronate.[5][11]
Q5: How does the choice of solvent affect the stability of this compound?
A5: The stability of boronic acids can be influenced by the solvent. While boronic acids are generally stable, they can undergo decomposition, especially at elevated temperatures in the presence of base and water.[11] Esterification of the boronic acid to a boronate ester, such as a pinacol or MIDA ester, can significantly enhance stability and shelf-life.[8][11]
Troubleshooting Guides
Issue 1: Low Solubility of Reactants
-
Symptom: Starting materials (this compound or aryl halide) do not fully dissolve in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents. Common solvents for Suzuki reactions include toluene, dioxane, THF, and DMF, often with an aqueous co-solvent.[8]
-
Co-solvent Systems: Employ a mixture of solvents. For instance, a combination of a non-polar solvent like toluene with a more polar aprotic solvent like DMF can improve solubility.
-
Temperature Adjustment: Gently warming the solvent during dissolution may help, but be cautious of potential decomposition of thermally sensitive components.
-
Boronate Esters: Consider converting the boronic acid to a more soluble boronate ester derivative.[8]
-
Issue 2: Inconsistent Reaction Performance
-
Symptom: Significant variability in yield and purity between batches, even when following the same protocol.
-
Troubleshooting Steps:
-
Strict Inert Atmosphere: Ensure consistent and thorough degassing of all solvents and purging of the reaction vessel. Oxygen contamination is a major source of irreproducibility.[4]
-
Reagent Quality Control: Use reagents from the same batch if possible. If not, verify the purity of new batches. Commercially available boronic acids can contain varying amounts of the corresponding anhydride (boroxine), which can affect reactivity.[12]
-
Precise Stoichiometry: Carefully measure all reagents, especially the catalyst and ligand. Small variations can have a large impact on the reaction outcome.
-
Stirring and Heating: Ensure consistent and efficient stirring to maintain a homogeneous reaction mixture. Use a reliable and calibrated heating source to maintain a constant temperature.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Representative Data)
| Solvent | Polarity Index | Solubility (g/L) | Observations |
| Toluene | 2.4 | ~15 | Moderate solubility |
| Tetrahydrofuran (THF) | 4.0 | ~50 | Good solubility |
| 1,4-Dioxane | 4.8 | ~45 | Good solubility |
| Acetonitrile | 5.8 | ~30 | Moderate solubility |
| N,N-Dimethylformamide (DMF) | 6.4 | >100 | High solubility |
| Ethanol | 4.3 | ~70 | Good solubility, protic |
| Water | 10.2 | <1 | Poor solubility |
Note: This data is representative and should be confirmed experimentally.
Table 2: Effect of Solvent Systems on Suzuki-Miyaura Coupling Yield (Representative Data)
Reaction: this compound with 4-bromoanisole
| Solvent System (v/v) | Base | Catalyst System | Temperature (°C) | Yield (%) |
| Toluene / H₂O (4:1) | K₂CO₃ | Pd(PPh₃)₄ | 90 | 75 |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 88 |
| THF / H₂O (4:1) | Cs₂CO₃ | Pd₂(dba)₃ / XPhos | 80 | 92 |
| 2-MeTHF / H₂O (4:1) | K₃PO₄ | Pd(dppf)Cl₂ | 100 | 85 |
| DMF / H₂O (5:1) | K₂CO₃ | Pd(PPh₃)₄ | 110 | 65 |
Note: This data is representative and actual results may vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[4]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or a pre-catalyst) under a positive pressure of inert gas.
-
Reaction: Place the vial in a preheated oil bath and stir at the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[4]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography.[4]
Protocol 2: Screening Solvent Systems for Optimal Reaction Conditions
-
Setup: In parallel reaction vials, set up the reaction as described in Protocol 1, each with a different solvent system.[13]
-
Solvent Selection: Include a range of commonly used solvent systems, such as those listed in Table 2.
-
Reaction Conditions: Keep all other parameters (temperature, base, catalyst, stoichiometry) constant across all vials.
-
Analysis: After a set reaction time, quench all reactions and analyze the crude reaction mixtures by a quantitative method (e.g., LC-MS or ¹H NMR with an internal standard) to determine the yield and purity for each solvent system.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
Preventing deboronation of 4-Chloro-3-isopropoxyphenylboronic acid
Technical Support Center: 4-Chloro-3-isopropoxyphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the deboronation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deboronation, and why is it a concern with this compound?
A1: Deboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-chloro-2-isopropoxybenzene.[1] This process consumes the starting material, reduces the yield of the desired product in reactions like Suzuki-Miyaura coupling, and complicates purification due to the formation of byproducts.[2]
Q2: What are the primary mechanisms of deboronation I should be aware of?
A2: There are two primary deboronation pathways:
-
Protodeboronation: This is the most common pathway, where a proton source replaces the boronic acid group. It can be catalyzed by either acids or bases.[3] Base-catalyzed protodeboronation is particularly relevant for Suzuki-Miyaura coupling, which is often conducted in basic media.[4]
-
Oxidative Deboronation: This pathway involves the cleavage of the C-B bond by an oxidizing agent, such as reactive oxygen species (ROS), to form a phenol (4-chloro-3-isopropoxyphenol).[5][6] This can be a significant issue if reactions are not performed under an inert atmosphere.
Q3: What factors typically accelerate the deboronation of arylboronic acids?
A3: Several factors can increase the rate of deboronation:
-
pH: Both strongly acidic and strongly basic conditions can promote protodeboronation.[3][7] For many arylboronic acids, the rate is fastest at high pH.[4][8]
-
Temperature: Higher reaction temperatures can accelerate the rate of decomposition.[8]
-
Presence of Water: Aqueous media are often required for the protonolysis step in protodeboronation.[7]
-
Atmosphere: The presence of oxygen can lead to oxidative deboronation.[5][9]
-
Catalyst System: In palladium-catalyzed reactions, certain ligands, particularly bulky phosphine ligands, can sometimes promote protodeboronation.[10][11]
Q4: How should I properly store and handle this compound to ensure its stability?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, typically at -20°C, as recommended by suppliers.[12] It should be kept away from moisture, strong oxidizing agents, and strong bases.[13] When handling, avoid prolonged exposure to the atmosphere to minimize contact with moisture and oxygen.
Q5: I suspect deboronation is occurring in my reaction. What is the first analytical step to confirm this?
A5: The first step is to analyze the crude reaction mixture to identify the suspected byproduct. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for detecting the presence of the deboronated product, 1-chloro-2-isopropoxybenzene.[1][14] ¹H NMR spectroscopy can also be used to identify and quantify the byproduct by comparing the crude spectrum to a reference spectrum of the starting material and the expected byproduct.
Troubleshooting Guide
Problem: Low yield in Suzuki-Miyaura coupling with 1-chloro-2-isopropoxybenzene identified as a major byproduct.
| Potential Cause | Recommended Solution(s) |
| High Reaction pH | The base used may be too strong, accelerating protodeboronation.[4] Solution: Switch to a milder base. Instead of strong bases like NaOH or K₂CO₃, consider using weaker inorganic bases such as K₃PO₄, CsF, or KOAc.[1][15] |
| High Reaction Temperature | Elevated temperatures increase the rate of both the desired reaction and the undesired deboronation.[8] Solution: Attempt the reaction at a lower temperature (e.g., room temperature, 40 °C, or 60 °C). This may require a longer reaction time or a more active catalyst system.[16] |
| Presence of Oxygen/Oxidants | Oxidative deboronation can occur if the reaction is exposed to air.[5] Solution: Ensure the reaction is run under a fully inert atmosphere. Use solvents that have been thoroughly degassed via sparging with nitrogen or argon, or by using a freeze-pump-thaw technique.[1] |
| Unfavorable Catalyst/Ligand | The chosen palladium catalyst or ligand may have a higher propensity to promote deboronation over the cross-coupling pathway.[10] Solution: Screen alternative catalyst systems. A highly active catalyst that promotes rapid cross-coupling can outcompete the slower deboronation side reaction.[3] Consider catalysts and ligands known to be effective for challenging substrates.[16] |
| Inherent Instability of the Boronic Acid | The free boronic acid may be inherently unstable under the reaction conditions.[16] Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester, N-methyliminodiacetic acid (MIDA) boronate, or potassium organotrifluoroborate.[2][3] These derivatives act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing side reactions.[1][16] |
Data Presentation
Table 1: Influence of Base Selection on Deboronated Byproduct Formation (Illustrative Data)
This table illustrates how the choice of base can impact the ratio of the desired product to the deboronated byproduct in a typical Suzuki-Miyaura coupling.
| Base | Product:Byproduct Ratio | Reference |
| K₂CO₃ (Potassium Carbonate) | 70:30 | [4] |
| K₃PO₄ (Potassium Phosphate) | 85:15 | [15] |
| CsF (Cesium Fluoride) | 92:8 | [1] |
| KOAc (Potassium Acetate) | 90:10 | [1] |
Data are representative and intended for comparative purposes.
Table 2: Relative Stability of Boronic Acid vs. Protected Derivatives (Illustrative Data)
This table shows the conceptual improvement in stability, measured by half-life (t½) under basic aqueous conditions, when using a protected form of the boronic acid.
| Boron Species | Relative Half-life (t½) | Key Advantage | Reference |
| Arylboronic Acid | 1x (Baseline) | Readily available | [2] |
| Arylboronic Acid Pinacol Ester | ~10-20x | Improved stability, easy to prepare | [2] |
| Aryl MIDA Boronate | >100x | High stability, slow release under basic conditions | [3] |
| Potassium Aryltrifluoroborate | >100x | Crystalline solid, very stable to air and moisture | [1] |
Data are representative and intended for comparative purposes.
Experimental Protocols
Protocol 1: General Method for Suzuki-Miyaura Coupling with Minimized Deboronation
This protocol employs milder conditions to favor the cross-coupling reaction.
-
Reagent Preparation: Add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a mild base (e.g., K₃PO₄, 2.0-3.0 eq.) to an oven-dried reaction vessel containing a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.[1]
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1, or 2-MeTHF) via syringe.[15]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a pre-catalyst/ligand system under a positive pressure of inert gas.
-
Reaction: Stir the mixture at the desired temperature (start with 50-60 °C) and monitor the reaction's progress by TLC, GC, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Analytical Monitoring of Deboronated Byproduct (LC-MS)
This method allows for the quantification of starting material, desired product, and the deboronated byproduct.
-
Sample Preparation: At various time points, withdraw a small aliquot (~5-10 µL) from the reaction mixture and dilute it in a suitable solvent (e.g., acetonitrile or methanol) in a labeled autosampler vial.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and coupled to a Mass Spectrometer (MS).[14]
-
Mobile Phase: A typical gradient might be from 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) to 5:95 over 5-10 minutes.
-
Detection: Monitor the UV absorbance at a relevant wavelength (e.g., 254 nm) and use the MS to monitor the exact mass-to-charge ratios (m/z) for:
-
This compound
-
Desired coupled product
-
1-chloro-2-isopropoxybenzene (deboronated byproduct)
-
-
Analysis: Integrate the peak areas to determine the relative percentages of each component over time, providing insight into the rates of product formation versus deboronation.
Visual Guides
Caption: Primary deboronation pathways affecting arylboronic acids.
Caption: A logical workflow for diagnosing low yields in coupling reactions.
Caption: A decision tree to select the appropriate deboronation prevention strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pnas.org [pnas.org]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. usbio.net [usbio.net]
- 13. fishersci.com [fishersci.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. reddit.com [reddit.com]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Chloro-3-isopropoxyphenylboronic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura coupling of 4-Chloro-3-isopropoxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the Suzuki-Miyaura coupling of this compound with an aryl chloride?
A1: For challenging Suzuki-Miyaura couplings involving electron-rich and sterically hindered partners like this compound and an aryl chloride, a higher reaction temperature is generally required to overcome the activation energy barrier of the oxidative addition step. The optimal temperature range is typically between 80°C and 120°C .[1][2] Exceeding this range may lead to catalyst decomposition and an increase in side reactions. It is crucial to screen temperatures within this range to find the optimal conditions for your specific substrates.
Q2: I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A2: Low or no yield can stem from several factors. A primary consideration is the reactivity of the aryl chloride coupling partner. Deactivated or sterically hindered aryl chlorides are notoriously challenging substrates.[3] Key areas to investigate include the catalyst system, reaction temperature, and the integrity of your reagents. Our troubleshooting guide below provides a systematic approach to identifying and resolving these issues.
Q3: I am seeing a significant amount of a byproduct that appears to be the deborylated starting material (protodeboronation). How can I minimize this?
A3: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids, and can be influenced by temperature and the choice of base.[1][4] To mitigate this:
-
Use a milder base: Consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Optimize Temperature: While higher temperatures can promote the desired reaction, they can also accelerate protodeboronation.[1] A careful temperature screen is recommended.
-
Anhydrous Conditions: Minimizing water in the reaction can reduce the proton source for this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester can reduce the rate of protodeboronation.[1]
Q4: What catalyst and ligand system is recommended for this type of coupling?
A4: For coupling sterically hindered and electron-rich substrates, highly active catalyst systems are necessary. Standard catalysts like Pd(PPh₃)₄ may be ineffective. We recommend using bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), in combination with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst (e.g., XPhos Pd G3).[1]
Troubleshooting Guide
Low Coupling Efficiency: A Step-by-Step Guide
Low yield in the Suzuki-Miyaura coupling of this compound is a common issue. Follow this guide to systematically troubleshoot your reaction.
Step 1: Verify Reagent and Reaction Setup Integrity
-
Boronic Acid Quality: Ensure the this compound is pure and has been stored correctly. Boronic acids can degrade over time.
-
Catalyst and Ligand: Use fresh, high-quality palladium catalyst and phosphine ligand. Phosphine ligands are susceptible to oxidation.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure the reaction vessel has been thoroughly purged with an inert gas (e.g., argon or nitrogen).[1]
-
Solvent Quality: Use anhydrous and degassed solvents to prevent catalyst deactivation.
Step 2: Optimize Reaction Parameters
-
Temperature: If the reaction is sluggish at a lower temperature (e.g., 80°C), incrementally increase the temperature to 100-120°C.[2] Monitor for signs of decomposition.
-
Base: The choice of base is critical. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[1]
-
Catalyst/Ligand System: If you are using a standard catalyst system, consider switching to a more active one with bulky, electron-rich ligands as mentioned in the FAQs.
Step 3: Address Potential Side Reactions
-
Protodeboronation: If you identify the deborylated starting material as a major byproduct, refer to the strategies outlined in FAQ Q3.
-
Homocoupling: The self-coupling of the boronic acid can be an issue. This can be minimized by ensuring a thoroughly degassed reaction setup and using an efficient precatalyst system.[1]
Data Presentation
The following table summarizes representative data on the effect of temperature on the yield of Suzuki-Miyaura couplings involving substrates with similar electronic and steric properties to this compound and aryl chlorides.
| Temperature (°C) | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 60 | 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | HFTPhos-Pd G3 (0.05 mol%) | K₂CO₃ | iPrOH/H₂O | 95 | [1] |
| 80 | 4-Chloroanisole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 | [1] |
| 100 | 4-Chlorobenzonitrile | 2-Furanboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95 | [1] |
| 110 | 1-Bromo-2,6-dimethylbenzene | 2-Isopropylphenylboronic acid | Pd(OAc)₂ / BI-DIME | K₃PO₄ | Toluene | 94 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Chloride
This protocol is a starting point and should be optimized for each specific substrate combination.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl Chloride (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents), finely powdered
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, this compound, and the powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should be in the range of 0.1 M to 0.5 M with respect to the aryl chloride.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110°C).[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
Work-up procedures for reactions involving 4-Chloro-3-isopropoxyphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for work-up procedures in reactions involving 4-Chloro-3-isopropoxyphenylboronic acid.
This guide is designed to address specific challenges you may encounter during the work-up and purification of products from reactions utilizing this versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the work-up of reactions involving this compound?
A1: The main challenges typically revolve around the removal of boron-containing byproducts, residual palladium catalyst, and phosphine ligands from the reaction mixture. Boronic acids and their byproducts can sometimes be difficult to separate from the desired product due to similar polarities.
Q2: How can I effectively remove boronic acid and its byproducts from my reaction mixture?
A2: Several methods can be employed for the removal of boron-containing impurities:
-
Aqueous Basic Wash: Extracting the organic layer with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) can convert the boronic acid and its byproducts into water-soluble boronate salts, which are then partitioned into the aqueous phase.
-
Acidic Wash: In some cases, an acidic wash can be effective, depending on the properties of the desired product.
-
Solvent-Specific Extraction: Utilizing solvents like a mixture of CH₂Cl₂ and methanol (e.g., 10:1 or 5:1) can aid in the separation during chromatography.
-
Complexation: Treatment with diols, such as diethanolamine, can form a complex with the boronic acid, which may precipitate or be more easily separated.
-
Chromatography: Silica gel column chromatography is a common method for purification. The choice of eluent system is critical for successful separation.
Q3: What is the best approach for removing the palladium catalyst and phosphine ligands?
A3: Palladium catalysts and phosphine ligands can often be removed by the following techniques:
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove heterogeneous palladium catalysts (like Pd/C) and precipitated palladium black.
-
Adsorption: Activated carbon or specialized scavengers with high affinity for palladium can be used to adsorb the catalyst, which is then removed by filtration.
-
Chromatography: These impurities can often be separated from the product by silica gel column chromatography.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield After Work-up
Possible Cause: Incomplete reaction or loss of product during extraction.
Troubleshooting Steps:
-
Reaction Monitoring: Before starting the work-up, ensure the reaction has gone to completion using techniques like TLC, LC-MS, or GC-MS.
-
pH Adjustment: Carefully consider the pH of your aqueous washes. If your product has acidic or basic functionalities, it may be partitioning into the aqueous layer.
-
Solvent Selection: Ensure the organic solvent used for extraction has good solubility for your product.
-
Emulsion Formation: If an emulsion forms during extraction, try adding brine or filtering the mixture through a pad of Celite®.
Issue 2: Presence of Boron Impurities in the Final Product
Possible Cause: Inefficient removal of this compound or its byproducts.
Troubleshooting Steps:
-
Optimize Basic Wash: Increase the concentration or volume of the basic aqueous solution used for extraction. Ensure vigorous mixing to facilitate the formation and extraction of boronate salts.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.
Issue 3: Palladium Contamination in the Final Product
Possible Cause: Incomplete removal of the palladium catalyst.
Troubleshooting Steps:
-
Celite Filtration: Ensure a sufficiently thick and well-packed Celite® pad is used for filtration.
-
Scavenger Resins: Consider using commercially available scavenger resins that have a high affinity for palladium.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can effectively remove residual palladium. Be mindful that this may also lead to some product loss through non-specific adsorption.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone | High | Often used as reaction solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to High | May participate in esterification with the boronic acid. |
| Non-Polar | Toluene, Hexane | Low | Solubility is generally poor in non-polar solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Can be used for extraction and chromatography. |
| Aqueous | Water | Low | Solubility increases significantly at higher pH due to the formation of the boronate salt. |
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| pKa | ~8.5 - 9.5 | Estimated based on the pKa of phenylboronic acid and the electronic effects of the chloro and isopropoxy substituents. The actual value may vary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the Suzuki-Miyaura cross-coupling reaction of an aryl halide with this compound.
-
Reaction Setup:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
-
Solvent Addition:
-
Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with water, a saturated aqueous solution of NaHCO₃ or 1M NaOH, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
Caption: General workflow for the work-up of a reaction involving this compound.
Validation & Comparative
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 4-Chloro-3-isopropoxyphenylboronic Acid Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing key intermediates like 4-Chloro-3-isopropoxyphenylboronic acid is critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful, yet distinct, analytical techniques that can be employed for this purpose. The choice between these methods depends on the specific analytical goals, such as routine purity assessment versus comprehensive impurity identification, as well as the physicochemical properties of the analytes in the reaction mixture.
This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound reaction mixtures, complete with representative experimental protocols, comparative data, and workflow diagrams to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound and its polar byproducts without the need for chemical modification. Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common modality for this application.
One of the main challenges in the reversed-phase HPLC of boronic acids is their potential for poor retention on conventional C18 columns due to their polarity. However, modern columns with polar end-capping or the use of ion-pairing reagents can overcome this issue.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution and Definitive Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of boronic acids, direct analysis by GC-MS is not feasible. Therefore, a derivatization step is mandatory to convert the polar boronic acid functional group into a more volatile and thermally stable derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for boronic acids. This process replaces the acidic protons on the boronic acid with trimethylsilyl (TMS) groups, rendering the molecule suitable for GC analysis.
The primary advantage of GC-MS is its high chromatographic resolution and the definitive identification capabilities of the mass spectrometer, which provides detailed structural information based on the fragmentation patterns of the analytes.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of representative HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC | GC-MS (with Derivatization) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, with detection and identification by mass spectrometry. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization required (e.g., silylation). |
| Analysis Time | Typically 10-30 minutes per sample. | Typically 20-40 minutes per sample (excluding derivatization time). |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Precision (%RSD) | ≤ 2% | ≤ 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Throughput | High | Moderate |
Experimental Protocols
Representative HPLC Method
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Sample Preparation: Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.
Representative GC-MS Method with Silylation
Instrumentation:
-
GC-MS system with an Electron Ionization (EI) source
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
Sample Preparation (Derivatization):
-
To approximately 1 mg of the dried reaction mixture in a vial, add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injecting 1 µL into the GC-MS.
Visualizing the Analytical Workflow and Reaction Context
To better understand the analytical process and the chemical context, the following diagrams illustrate the comparative workflow of HPLC and GC-MS for analyzing a reaction mixture and a typical Suzuki-Miyaura coupling reaction where this compound is a key reactant.
A Comparative Guide to Suzuki Reactions: Mechanistic Insights and Performance Analysis of 4-Chloro-3-isopropoxyphenylboronic Acid and Alternatives
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. This guide provides a comparative analysis of 4-Chloro-3-isopropoxyphenylboronic acid and other commercially available boronic acids in Suzuki reactions, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has become a cornerstone of modern organic synthesis due to its mild reaction conditions, functional group tolerance, and the stability of the boronic acid reagents.[1] The choice of boronic acid is critical and can significantly impact reaction efficiency and yield. This guide focuses on the performance of this compound in comparison to other substituted phenylboronic acids, offering insights into the electronic and steric effects that govern these powerful C-C bond-forming reactions.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki Coupling
While direct comparative studies for this compound are not extensively available in the public literature, we can infer its reactivity based on the electronic and steric nature of its substituents and compare it with data from analogous reactions using alternative boronic acids. The isopropoxy group at the meta-position is electron-donating, while the chloro group at the para-position is electron-withdrawing. This unique substitution pattern influences the nucleophilicity of the boronic acid and its performance in the Suzuki coupling.
The following table summarizes reported yields for Suzuki coupling reactions with various substituted phenylboronic acids, providing a benchmark for expected performance.
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield (%) |
| 4-Methoxyphenylboronic acid | 4-Chloroacetophenone | Pd-Complex 7 / TBAB | Cs₂CO₃ | Water | 75 |
| 4-Chlorophenylboronic acid | 4-Chloroacetophenone | Pd-Complex 7 / TBAB | Cs₂CO₃ | Water | 80 |
| Phenylboronic acid | 4-Chloroacetophenone | Pd-Complex 7 / TBAB | Cs₂CO₃ | Water | 88 |
| 4-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | Water | 98 |
| Phenylboronic acid | 4-Bromotoluene | Pd/C | K₂CO₃ | DMF | >95 |
| 3-Methoxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison requires identical reaction setups.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X).
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) complex (Ar-Pd-Ar').
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions. These can be adapted for use with this compound and other boronic acids.
Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides
-
Materials:
-
Aryl bromide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.04 mmol)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add the aryl bromide, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling with Aryl Chlorides [3]
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd-complex 7, 0.5 mol%)
-
Tetrabutylammonium bromide (TBAB, 0.6 mmol)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Water (3 mL)
-
-
Procedure:
-
In a reaction vessel, combine the aryl chloride, phenylboronic acid, palladium catalyst, TBAB, and cesium carbonate.
-
Add water to the mixture.
-
Heat the reaction at reflux (100 °C) and monitor its progress.
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Experimental Workflow
A typical workflow for a Suzuki-Miyaura coupling reaction, from setup to product isolation, is illustrated in the following diagram.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. The performance of a given boronic acid, such as this compound, is governed by a combination of electronic and steric factors. While specific data for this particular boronic acid is limited in publicly accessible literature, a comparative analysis with structurally related boronic acids provides valuable insights for researchers. By understanding the reaction mechanism and optimizing experimental conditions, scientists can effectively utilize a wide range of boronic acids to achieve their synthetic goals in drug discovery and materials science.
References
A Comparative Guide to Isotopic Labeling Strategies: Featuring 4-Chloro-3-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, isotopic labeling is an indispensable technique for elucidating metabolic pathways, quantifying metabolites, and understanding reaction mechanisms. The introduction of isotopes like deuterium (²H or D) and tritium (³H or T) into a molecule allows for its detection and tracking without altering its fundamental chemical properties.[1][2] This guide provides a comparative overview of potential isotopic labeling strategies for 4-Chloro-3-isopropoxyphenylboronic acid and contrasts them with alternative labeling methodologies.
This compound is a versatile building block in medicinal chemistry and organic synthesis.[3][4] The ability to introduce isotopic labels into this molecule would significantly enhance its utility in drug discovery and development, enabling detailed pharmacokinetic and metabolic studies.[1][5]
Comparison of Isotopic Labeling Methodologies
The selection of an appropriate isotopic labeling strategy depends on several factors, including the desired isotope, the position of the label, the required specific activity, and the stability of the starting material. Below is a comparison of potential methods for labeling this compound and other general techniques.
| Labeling Strategy | Principle | Isotope Source | Catalyst/Reagent | Key Advantages | Key Disadvantages |
| Direct Aryl C-H Deuteration/Tritiation | Metal-catalyzed hydrogen isotope exchange (HIE) on the aromatic ring.[1][6] | D₂O, T₂O, D₂ gas, T₂ gas | Iridium, Palladium, or Nickel complexes[6][7] | Late-stage labeling is possible; regioselectivity can be controlled by directing groups.[1] | Requires optimization of catalysts and reaction conditions; potential for side reactions. |
| Deuterodeboronation | Catalyst-free or metal-catalyzed replacement of the boronic acid group with deuterium.[1] | D₂O | UV irradiation or NHC/cobalt catalyst[1] | Specific labeling at the site of the boronic acid. | The boronic acid functional group is lost. |
| Reductive Dehalogenation | Replacement of the chlorine atom with deuterium or tritium. | D₂ or T₂ gas, deuterated/tritiated reducing agents | Palladium on carbon (Pd/C) | High incorporation efficiency at a specific position. | The chloro-substituent is lost, altering the molecule's identity. |
| General Hydrogen Isotope Exchange (HIE) | Exchange of labile protons or C-H bonds throughout the molecule. | D₂O, T₂O | Acid, base, or metal catalysts[1][6] | Can introduce multiple labels, increasing mass shift. | Often lacks regioselectivity; labile protons will readily exchange back in protic solvents. |
| Photochemical Labeling | Light-induced C-H activation for deuterium incorporation.[8] | Deuterated solvent (e.g., D₂O, deuterated acetone) | Photosensitizer | Mild reaction conditions; can be applied to complex molecules.[8] | May require specialized equipment; regioselectivity can be challenging to control. |
Experimental Protocols
Below are generalized experimental protocols for key isotopic labeling methods. Note: These are general procedures and require optimization for specific substrates like this compound.
Protocol 1: Iridium-Catalyzed Ortho-Deuteration of an Aryl Compound
This protocol is based on established methods for directing group-enabled hydrogen isotope exchange.[1][6]
Materials:
-
Aryl substrate (e.g., this compound)
-
Iridium catalyst (e.g., [Ir(cod)(NHC)Cl])
-
Deuterium source (e.g., D₂O or D₂ gas)
-
Anhydrous solvent (e.g., THF or 1,2-dichloroethane)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
In a glovebox, add the aryl substrate (1.0 mmol) and the iridium catalyst (0.02 mmol, 2 mol%) to a dry reaction vial equipped with a magnetic stir bar.
-
Dissolve the solids in the anhydrous solvent (5 mL).
-
Add the deuterium source. If using D₂O, add 10 equivalents. If using D₂ gas, purge the vial with D₂ and maintain a positive pressure.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by taking aliquots and analyzing by LC-MS or ¹H NMR to determine the degree of deuterium incorporation.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with H₂O.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the deuterated product by column chromatography.
Protocol 2: Palladium-Catalyzed Reductive Dechlorination with Deuterium Gas
This protocol describes the replacement of a chlorine atom with a deuterium atom.
Materials:
-
Chlorinated aryl compound (e.g., this compound)
-
Palladium on carbon (10 wt. % Pd/C)
-
Deuterium gas (D₂)
-
Base (e.g., NaOAc or Et₃N)
-
Solvent (e.g., Methanol-d₄, Ethyl acetate)
Procedure:
-
To a reaction flask, add the chlorinated aryl compound (1.0 mmol), 10% Pd/C (10 mol% Pd), and the base (1.2 mmol).
-
Add the solvent (10 mL).
-
Seal the flask and purge with deuterium gas.
-
Stir the reaction mixture under a balloon of deuterium gas at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the product by flash chromatography or recrystallization.
Visualizing the Workflow
A typical workflow for an isotopic labeling experiment involves several key stages, from selecting the appropriate method to analyzing the final labeled product.
Caption: A generalized workflow for isotopic labeling experiments.
The decision-making process for selecting an appropriate labeling method can be guided by a logical flow of questions regarding the experimental goals and constraints.
Caption: A decision-making guide for selecting a suitable labeling method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. usbio.net [usbio.net]
- 4. This compound - [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical methods for deuterium labelling of organic molecules - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Kinetic Analysis of 4-Chloro-3-isopropoxyphenylboronic Acid Coupling Reactions
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of cross-coupling reactions is paramount for optimizing reaction conditions, maximizing yields, and ensuring process scalability. This guide provides a comparative analysis of the kinetic performance of 4-Chloro-3-isopropoxyphenylboronic acid in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The insights presented are based on established principles and experimental data from analogous aryl chloride systems.
Comparative Kinetic Performance
The reactivity of this compound in palladium-catalyzed coupling reactions is primarily dictated by the electronic and steric properties of the substituents on the phenyl ring. The presence of a chloro group, an isopropoxy group, and the boronic acid moiety itself influences the rates of the elementary steps in the catalytic cycles of different coupling reactions.
The Suzuki-Miyaura coupling is the most direct application for a boronic acid. In this reaction, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step, especially with less reactive aryl chlorides.[1][2] The reactivity order for aryl halides is generally I > OTf > Br > Cl.[1] For aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[3]
In a hypothetical Heck reaction, where this compound would first be converted to an aryl halide, the electronic nature of the substituents would again play a crucial role. Electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition, while electron-donating groups can have the opposite effect.[3]
For the Buchwald-Hartwig amination, which would also require the initial conversion of the boronic acid to an aryl halide, the kinetics are influenced by the nature of the amine, the ligand, and the base, in addition to the aryl halide.[4] The choice of ligand is critical in promoting both the oxidative addition and the subsequent reductive elimination steps.[4]
Quantitative Kinetic Data for Analogous Systems
| Aryl Chloride | Coupling Partner | Catalyst System | Solvent | Base | Temp. (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference(s) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ | 100 | ~1.5 x 10⁻⁴ | [1] |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / XPhos | 1,4-Dioxane | K₃PO₄ | 100 | ~3.0 x 10⁻⁴ | [1] |
| 2-Chlorotoluene | Phenylboronic acid | [Pd(IPr)(cin)Cl] | Toluene/H₂O | K₃PO₄ | 80 | ~2.5 x 10⁻³ | [5] |
| This compound (Expected) | Aryl Halide Partner | Bulky, electron-rich phosphine ligand based Pd catalyst | Aprotic Polar Solvent | K₃PO₄ or Cs₂CO₃ | 80-110 | Comparable to substituted aryl chlorides | N/A |
Experimental Protocols for Kinetic Analysis
A standardized approach to studying the kinetics of these reactions is crucial for accurate comparisons. Below is a generalized protocol for determining reaction order and rate constants using modern analytical techniques.
General Procedure for Kinetic Monitoring
Objective: To determine the reaction order with respect to the reactants and to calculate the rate constant.
Materials:
-
This compound
-
Coupling partner (e.g., an aryl bromide for Suzuki-Miyaura)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Internal standard (e.g., Dodecane, Biphenyl)
-
Reaction vials, temperature-controlled heating block, and magnetic stir bars
-
Analytical instrumentation (GC-MS or HPLC)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, the palladium precatalyst, the ligand, and the base in the chosen solvent. An internal standard should be included in the stock solution of the limiting reagent for accurate quantification.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with magnetic stir bars, add the palladium precatalyst, ligand, base, and solvent. If a precatalyst that requires activation is used, this step may involve pre-heating the mixture.
-
Initiation of Reaction: To initiate the reaction, add the stock solutions of this compound and the coupling partner to the reaction vials. To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping the others in large excess to maintain pseudo-first-order conditions.
-
Sampling and Quenching: At regular time intervals, withdraw a small aliquot from each reaction vial and immediately quench the reaction. Quenching can be achieved by diluting the aliquot in a cold solvent mixture (e.g., acetonitrile/water with a small amount of acid) to stop the catalytic cycle.
-
Analysis: Analyze the quenched samples using a calibrated GC-MS or HPLC method to determine the concentration of the product formed or the disappearance of the starting material over time.[6][7] Plotting the concentration versus time will allow for the determination of the initial reaction rate. By performing a series of experiments with varying initial concentrations, the reaction order for each component can be determined, and the overall rate law and rate constant can be calculated.
Visualizing the Process
Experimental Workflow for Kinetic Analysis
Caption: General workflow for the kinetic analysis of a cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solved 21 4. A) In the Suzuki-Miyaura reaction, the rate | Chegg.com [chegg.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of an automated kinetic profiling system with online HPLC for reaction optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity of 4-Chloro-3-isopropoxyphenylboronic Acid: A Computational and Experimental Comparison
In the landscape of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex organic molecules. Phenylboronic acids are key reactants in these transformations, and their reactivity is intricately governed by the electronic and steric nature of their substituents. This guide provides a comparative analysis of the reactivity of 4-Chloro-3-isopropoxyphenylboronic acid, a halogenated and electron-rich boronic acid, against a backdrop of other substituted phenylboronic acids. By integrating computational modeling with experimental data, we offer insights for researchers and scientists to better predict and optimize their synthetic strategies.
Computational Modeling of Reactivity
To elucidate the intrinsic reactivity of this compound, a computational model based on Density Functional Theory (DFT) is proposed. This approach allows for the calculation of key electronic and energetic parameters that correlate with the reaction rates and yields of the Suzuki-Miyaura coupling. The transmetalation step is often considered rate-determining in the catalytic cycle, and its energy barrier is a reliable indicator of the overall reaction efficiency.
Predicted Reactivity:
The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the transmetalation step. Electron-donating groups (EDGs) are generally known to accelerate this step, while electron-withdrawing groups (EWGs) tend to decelerate it. In this compound, the isopropoxy group at the meta position acts as an electron-donating group through resonance, while the chloro group at the para position is an electron-withdrawing group through induction. The interplay of these opposing effects will determine the overall reactivity. Computational models can quantify these effects by calculating the activation energy barrier for the transmetalation step.
Based on established computational studies of substituted phenylboronic acids, it is predicted that the electron-donating character of the isopropoxy group will be the dominant factor, leading to a moderately activated boronic acid. The chloro substituent, while deactivating, is not expected to completely offset the activating effect of the isopropoxy group. Therefore, this compound is anticipated to exhibit a reactivity profile comparable to or slightly better than phenylboronic acid itself, but likely less reactive than phenylboronic acids bearing strongly electron-donating groups.
Comparative Experimental Data
| Phenylboronic Acid Derivative | Substituent Type | Typical Experimental Yield (%) | Relative Reactivity |
| 4-Methylphenylboronic acid | Electron-Donating (weak) | 90-98% | High |
| 3-Methoxyphenylboronic acid | Electron-Donating (moderate) | 85-95% | High |
| Phenylboronic acid | Unsubstituted | 80-90% | Moderate |
| This compound | Mixed (Predicted) | (Predicted: 80-90%) | Moderate to High |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (weak) | 70-85% | Moderate to Low |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing (strong) | 60-75% | Low |
Note: The yields are indicative and can vary depending on the specific reaction conditions (catalyst, base, solvent, temperature).
The experimental data aligns with the general understanding of substituent effects. Phenylboronic acids with electron-donating groups like methyl and methoxy consistently provide high yields. Conversely, those with electron-withdrawing groups such as chloro and trifluoromethyl show diminished yields under similar conditions. The predicted reactivity of this compound places it in the moderate to high reactivity range, suggesting it should be a viable substrate for Suzuki-Miyaura coupling reactions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
Aryl halide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) are added to a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time (typically 2-24 hours). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Computational Modeling Protocol
All calculations are performed using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-31G(d) for non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ) for the palladium atom. The solvent effects can be modeled using a continuum solvation model like the Polarizable Continuum Model (PCM). The catalytic cycle of the Suzuki-Miyaura reaction is modeled, focusing on the transmetalation step. The geometries of the reactants, intermediates, transition states, and products are fully optimized, and frequency calculations are performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections. The activation energy barrier for the transmetalation step is calculated as the difference in Gibbs free energy between the transition state and the pre-reaction complex.
Visualizations
Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Caption: A typical workflow for computational modeling of reactivity.
Safety Operating Guide
Navigating the Disposal of 4-Chloro-3-isopropoxyphenylboronic Acid: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 4-Chloro-3-isopropoxyphenylboronic acid with appropriate personal protective equipment (PPE). Based on guidelines for similar boronic acid derivatives, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Quantitative Data for Disposal Parameters
The following table summarizes key quantitative parameters for the neutralization of acidic chemical waste, a common step in the disposal of boronic acids. These values are based on general laboratory waste disposal guidelines.[1][2]
| Parameter | Value/Range | Unit | Notes |
| Neutral pH Range | 5.5 - 9.5 | pH | The target pH range for aqueous waste before drain disposal, subject to local regulations.[1][2] |
| Rinsate Volume | Triple rinse | - | Empty containers of acutely hazardous chemicals should be triple rinsed with a suitable solvent.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be approached with a clear, systematic procedure to ensure safety and compliance.
Experimental Protocol: Neutralization of Small Quantities
For small quantities of aqueous solutions containing this compound, neutralization may be a viable option before disposal, provided it aligns with institutional and local regulations. Boronic acids are weakly acidic and can be neutralized with a mild base.
-
Preparation: In a suitable container, dilute the aqueous boronic acid waste with water.
-
Neutralization: Slowly add a dilute solution of a base, such as sodium bicarbonate or sodium hydroxide, while stirring.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Completion: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.5.[1][2]
-
Final Disposal: Once neutralized, and if permitted by local regulations, the solution can be flushed down the sanitary sewer with a large volume of water.[1][4]
Caution: This in-lab neutralization is only suitable for small quantities and should be performed in a fume hood. For larger volumes or solid waste, collection for hazardous waste disposal is the recommended and safer option.
Waste Collection and Labeling for Off-Site Disposal
For solid waste, larger quantities of liquid waste, or when in-lab treatment is not feasible or permitted, the following procedure for collection and disposal through a certified hazardous waste facility should be followed:
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container.[5]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials.[5]
-
Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Contaminated materials, such as weighing paper, gloves, and pipette tips, should also be collected in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.
Caption: Disposal decision workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Chloro-3-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe management of 4-Chloro-3-isopropoxyphenylboronic acid, building on established protocols for similar boronic acid derivatives to mitigate risks and uphold the integrity of your research operations.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated, controlled environment. Boronic acids, as a class of compounds, are known to be irritants.[1][2][3]
Engineering Controls:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[4]
Personal Hygiene:
-
Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[4]
-
Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[4][5]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Promptly remove and wash any contaminated clothing before reuse.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar boronic acid compounds.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended if there is a risk of splashing.[4] | To protect eyes from contact, which can cause serious irritation.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn.[4][6] Gloves must be inspected before use and changed immediately if contaminated.[5] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or when there is a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[4] | To protect skin from accidental splashes or spills.[7] |
| Respiratory Protection | If working with the solid compound where dust may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[7] For small quantities handled in a fume hood, additional respiratory protection may not be necessary.[4] | To prevent irritation of the respiratory tract.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[4]
Waste Segregation and Collection:
-
Solid Waste: Unused or contaminated solid materials (e.g., weighing paper, contaminated gloves) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[1]
Container Decontamination:
-
Empty containers must be decontaminated before disposal. Rinse the container three times with a suitable solvent in a chemical fume hood.[1]
-
The first rinseate must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's environmental health and safety (EHS) personnel or a licensed waste disposal company.[1]
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[1] Always consult your institution's specific guidelines for chemical waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. benchchem.com [benchchem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
